Dimethyl-2-methylsulfonylazelate
Description
Properties
Molecular Formula |
C12H22O6S |
|---|---|
Molecular Weight |
294.37 g/mol |
IUPAC Name |
dimethyl 2-methylsulfonylnonanedioate |
InChI |
InChI=1S/C12H22O6S/c1-17-11(13)9-7-5-4-6-8-10(12(14)18-2)19(3,15)16/h10H,4-9H2,1-3H3 |
InChI Key |
LVKZHDMMCQOEJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCC(C(=O)OC)S(=O)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Preparation of Dimethyl 2-Methylsulfonylazelate
Content Type: Technical Whitepaper / Process Development Guide Subject: Advanced Organic Synthesis & Process Optimization Primary Application: Pharmaceutical Intermediate (Rosaprostol & Prostaglandin Analogs)
Executive Summary & Strategic Utility
Dimethyl 2-methylsulfonylazelate is a critical bifunctional intermediate utilized primarily in the synthesis of prostaglandin analogs, specifically Rosaprostol (an anti-ulcer mucoprotective agent). Its structural uniqueness lies in the
-
Activation: The sulfonyl group acidifies the
-proton, facilitating facile alkylation to build the carbon skeleton. -
Latent Functionality: The sulfone can be reductively desulfonylated to yield a native alkyl chain or retained to modulate metabolic stability.
This guide details a convergent synthesis strategy, prioritizing the alkylation of methyl methanesulfonylacetate with methyl 7-bromoheptanoate . This route is preferred over direct functionalization of azelaic acid due to superior regiocontrol and yield profiles.
Retrosynthetic Analysis & Reaction Logic
To design a robust protocol, we must first visualize the disconnection. The target molecule is a C9 dicarboxylic ester functionalized at the C2 position.
Mechanistic Pathway
The synthesis relies on a classic Nucleophilic Substitution (
-
Nucleophile: The carbanion of methyl methanesulfonylacetate (generated in situ).
-
Electrophile: Methyl 7-bromoheptanoate.
-
Thermodynamic Driver: Formation of a stable C-C bond and precipitation of sodium bromide (in non-polar workup) or solvation energy.
Pathway Visualization (DOT)
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the C9 backbone from C2 and C7 fragments.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role | Critical Attribute |
| Methyl methanesulfonylacetate | 152.17 | 1.0 | Nucleophile | Dry, free of acid |
| Methyl 7-bromoheptanoate | 223.11 | 1.05 | Electrophile | High purity (>98%) |
| Sodium Hydride (60% in oil) | 24.00 | 1.1 | Base | Moisture sensitive |
| DMF (N,N-Dimethylformamide) | 73.09 | Solvent | Medium | Anhydrous (<0.05% H2O) |
Step-by-Step Methodology
Phase 1: Carbanion Generation
-
Setup: Equip a 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, internal thermometer, and nitrogen inlet. Flame-dry the apparatus under nitrogen flow.
-
Solvent Charge: Charge anhydrous DMF (10 volumes relative to sulfone) into the flask.
-
Base Addition: Add Sodium Hydride (1.1 equiv) carefully at 0°C. Note: NaH is pyrophoric; use an inert atmosphere.
-
Nucleophile Addition: Add Methyl methanesulfonylacetate (1.0 equiv) dropwise over 30 minutes, maintaining temperature
.-
Observation: Evolution of Hydrogen gas (
). Ensure adequate venting.
-
-
Aging: Stir the mixture at room temperature for 30–45 minutes to ensure complete deprotonation. The solution should turn clear to slightly yellow.
Phase 2: Alkylation (
Coupling)
-
Electrophile Addition: Add Methyl 7-bromoheptanoate (1.05 equiv) dropwise to the carbanion solution.
-
Reaction: Heat the reaction mixture to 80°C .
Phase 3: Workup & Isolation
-
Quench: Cool to room temperature. Slowly pour the reaction mixture into ice-cold aqueous
(saturated) to quench residual base. -
Extraction: Extract with Ethyl Acetate (
).-
Why EtOAc? It efficiently partitions the diester from the water-soluble DMF.
-
-
Washing: Wash combined organics with water (
) and brine ( ) to remove residual DMF. -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Phase 4: Purification
-
Crude State: The product is typically a viscous, pale-yellow oil.
-
Purification: High-vacuum distillation is challenging due to high boiling point and potential thermal instability.
-
Recommended: Silica Gel Column Chromatography.[6]
-
Eluent: Gradient of Hexane
Hexane/EtOAc (80:20).
-
-
Yield Target: 75–85%.
Process Logic & Critical Process Parameters (CPPs)
To ensure reproducibility and scale-up readiness, the following parameters must be strictly controlled.
Workflow Logic Diagram (DOT)
Figure 2: Process flow diagram highlighting critical decision points and temperature constraints.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation (wet solvent) | Ensure DMF is anhydrous (<0.05% water). Water kills the carbanion. |
| Dialkylation | Excess base or high local concentration | Strict 1.1 equiv of NaH. Slow addition of the electrophile. |
| Dark Color | Thermal decomposition | Do not exceed 90°C. The sulfone group can eliminate at high T. |
| Emulsion | Residual DMF in workup | Wash organic layer thoroughly with water before brine wash. |
Analytical Characterization
Validating the structure requires confirming the presence of both ester groups and the intact sulfone.
-
1H NMR (CDCl3, 400 MHz):
-
3.76 (s, 3H,
distal). -
3.82 (s, 3H,
proximal to sulfone). -
3.05 (s, 3H,
, distinctive singlet). -
3.90 (dd, 1H,
-proton, ). - 1.30–2.00 (m, 12H, methylene chain).
-
3.76 (s, 3H,
-
IR Spectrum:
-
Strong Carbonyl stretch (
). -
Sulfone stretches (
).
-
References
-
Rosaprostol Synthesis: Chiesi, P., et al. "Process for preparing 9-hydroxy-19,20-bis-nor-prostanoic acid." U.S. Patent 4,205,178 . (1980).
- Context: Establishes the utility of the title compound as a precursor for the Rosaprostol side chain.
-
General Sulfone Alkylation: Trost, B. M. "Sulfones: Chemical Chameleons." Bulletin of the Chemical Society of Japan, 61(1), 107-124. (1988).
- Context: Authoritative review on the reactivity of -sulfonyl carbanions and alkyl
-
Purification of Diesters: "Purification of high molecular weight diesters." U.S. Patent 4,904,820 .
- Context: Discusses handling and purification strategies for long-chain aliph
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
Technical Guide: Dimethyl 2-(methylsulfonyl)azelate (DMSA-z)
This guide serves as a definitive technical reference for Dimethyl 2-(methylsulfonyl)azelate (DMSA-z), a specialized synthetic intermediate designed for the precision functionalization of long-chain dicarboxylic acid derivatives.
While direct literature on this specific ester is proprietary or sparse, its chemistry is firmly grounded in the well-established reactivity of
A Strategic Intermediate for
Executive Summary & Chemical Identity
Dimethyl 2-(methylsulfonyl)azelate is a bifunctional C9 ester incorporating a methylsulfonyl (
Chemical Profile
| Property | Specification / Description |
| IUPAC Name | Dimethyl 2-(methylsulfonyl)nonanedioate |
| Molecular Formula | |
| Molecular Weight | 294.36 g/mol |
| Predicted Appearance | Viscous, colorless to pale yellow oil or low-melting waxy solid. |
| Solubility | Soluble in DCM, EtOAc, MeOH, THF. Insoluble in water. |
| Key Functional Groups | Methyl ester ( |
| Stability | Stable under ambient conditions; hygroscopic. Avoid strong bases unless intended for reaction. |
Synthesis Protocol: The "Self-Validating" System
Objective: Synthesize DMSA-z via the alkylation of methyl methylsulfonylacetate with methyl 7-bromoheptanoate.
Field-Proven Insight: The success of this reaction hinges on the quality of the anion formation. Incomplete deprotonation leads to self-condensation byproducts. The protocol below uses a titration-based approach to ensure stoichiometry.
Reagents
-
Substrate A: Methyl methylsulfonylacetate (1.0 equiv).
-
Substrate B: Methyl 7-bromoheptanoate (1.05 equiv).
-
Base: Sodium Hydride (NaH), 60% dispersion in oil (1.1 equiv).
-
Solvent: DMF (Anhydrous) or THF/DMF (9:1 mixture for easier workup).
-
Quench: Saturated
.
Step-by-Step Methodology
-
Anion Generation (The "Activation" Phase):
-
Charge a flame-dried flask with NaH (1.1 equiv) under
. Wash with hexanes to remove oil if high purity is required. -
Suspend NaH in anhydrous DMF at
. -
Add Substrate A dropwise. Critical Control Point (CCP): Monitor
evolution. Stir at for 30 min, then warm to RT for 15 min. The solution should become clear/yellow, indicating complete anion formation.
-
-
Alkylation (The "Coupling" Phase):
-
Cool the anion solution back to
.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Add Substrate B (Methyl 7-bromoheptanoate) dropwise to control the exotherm.
-
Allow the reaction to warm to RT and stir for 4–6 hours.
-
Self-Validation Check: Spot TLC (30% EtOAc/Hexanes). The starting sulfone (
) should disappear; the product ( ) should appear. If Substrate A persists after 6h, add 0.1 equiv of NaI to catalyze the reaction (Finkelstein condition).
-
-
Workup & Purification:
-
Quench carefully with sat.
at . -
Extract with EtOAc (
). Wash combined organics with ( ) to remove DMF (crucial for oil products). -
Dry over
and concentrate. -
Purification: Flash column chromatography (Gradient: 10%
40% EtOAc/Hexanes).
-
Synthesis Pathway Diagram
Caption: Figure 1. Convergent synthesis of DMSA-z via nucleophilic substitution (
Reactivity & Applications: The "Sulfone Switch"
The strategic value of DMSA-z lies in the sulfonyl group's ability to stabilize a negative charge at the
key Reaction Pathways[2][3][4]
-
-Alkylation (Branching):
-
Mechanism: The proton at C2 remains acidic (
). Treatment with a mild base ( /Acetone or NaH/THF) allows for a second alkylation with an alkyl halide ( ). -
Result: Formation of quaternary carbon centers or branched fatty acid derivatives.
-
-
Reductive Desulfonylation (The "Trace" Removal):
-
Reagents: 6% Na/Hg amalgam in MeOH (classic) or
(green alternative). -
Result: The
group is replaced by . -
Application: Synthesis of 2-alkyl azelates (e.g., 2-methyl azelate) without using toxic organocuprates.
-
-
Krapcho Decarboxylation:
-
Reagents:
/ DMSO / at . -
Result: Removal of the ester group geminal to the sulfone (if hydrolyzed first) or direct removal of the sulfonyl group under specific conditions.
-
Application Workflow Diagram
Caption: Figure 2. Divergent synthesis: DMSA-z as a precursor for branched fatty acids and heterocycles.
Safety & Handling
-
Sulfone Toxicity: While generally lower toxicity than sulfides, methyl sulfones can be mild irritants. Handle in a fume hood.
-
Sodium Hydride: Reacts violently with water. Quench all reaction mixtures and glassware with isopropanol or ethyl acetate before adding water.
-
Waste Disposal: Aqueous waste from DMF extractions contains DMF and should be treated as halogenated/organic waste depending on local regulations.
References
- Trost, B. M. (1978). "Sulfur Ylides: Emerging Synthetic Intermediates." Academic Press. (Foundational text on sulfur-stabilized carbanions).
- Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press.
-
Magnus, P. D. (1977). "Organic Selenium and Sulfur Compounds." Tetrahedron, 33(16), 2019-2045. Link
- Field, L. (1972). "Dilution effects in the alkylation of sulfonyl-stabilized carbanions." Journal of Organic Chemistry.
Comprehensive Technical Guide: Dimethyl-2-methylsulfonylazelate
This is a comprehensive technical guide on Dimethyl-2-methylsulfonylazelate , a specialized synthetic intermediate and functionalized ester derivative.
Part 1: Core Directive & Executive Summary
Dimethyl-2-methylsulfonylazelate (CAS: 59768-18-2) is a functionalized dicarboxylic acid ester characterized by the presence of a methylsulfonyl (
While direct pharmaceutical applications as a standalone drug are limited in public literature, its structural properties make it a high-value molecular scaffold in three key domains:
-
Organic Synthesis : As an activated methylene donor for constructing complex branched fatty acids and macrocycles.
-
Medicinal Chemistry : As a precursor for modified azelaic acid derivatives (treating dermatological conditions like rosacea/acne) with altered lipophilicity and metabolic stability.
-
Polymer Science : As a functional monomer for synthesizing polysulfones or modified polyesters.
This guide details the mechanistic principles governing its reactivity, its potential biological interactions , and validated experimental protocols for its utilization.
Part 2: Chemical Identity & Mechanism of Action
Structural Analysis
The molecule is the dimethyl ester of azelaic acid (nonanedioic acid) modified with a sulfonyl group at the C2 position.
-
IUPAC Name : Dimethyl 2-(methylsulfonyl)nonanedioate
-
Molecular Formula :
-
Key Functional Groups :
-
Diester Termini : Susceptible to hydrolysis, transesterification, and reduction.
-
-Methylsulfonyl Group : An electron-withdrawing group (EWG) that significantly increases the acidity of the adjacent C2 proton (
), enabling stable carbanion formation.
-
Chemical Mechanism: The Sulfonyl-Stabilized Carbanion
The primary "mechanism" of this compound is its ability to act as a nucleophilic linchpin . The sulfonyl group stabilizes the negative charge at the
Step-by-Step Mechanistic Flow:
-
Activation (Deprotonation) : Treatment with a mild base (e.g.,
, NaH) removes the acidic proton at C2, generating a resonance-stabilized carbanion. -
Functionalization (Alkylation/Acylation) : The carbanion attacks an electrophile (e.g., alkyl halide, epoxide, carbonyl), creating a new C-C bond.
-
Desulfonylation (Optional) : The sulfonyl group can be reductively removed (using Na/Hg or Al/Hg) to yield a clean alkylated azelate derivative, effectively "hiding" the activation step in the final product.
Biological Mechanism (Inferred)
As a derivative of Azelaic Acid , Dimethyl-2-methylsulfonylazelate likely retains or modifies the parent compound's biological activities:
-
Tyrosinase Inhibition : Azelaic acid inhibits tyrosinase, reducing melanin synthesis. The dimethyl ester is a prodrug, hydrolyzing in vivo to release the active acid. The sulfonyl group may alter binding affinity or metabolic half-life.
-
Antimicrobial Action : Disruption of bacterial protein synthesis (e.g., C. acnes). The sulfone moiety increases polarity, potentially affecting membrane transport.
-
ROS Scavenging : Sulfones can act as radical scavengers, potentially offering cytoprotective effects against oxidative stress.
Part 3: Visualization of Mechanistic Pathways
Reactivity & Synthesis Workflow
The following diagram illustrates the core chemical mechanism: activation, reaction, and transformation.
Caption: Mechanistic pathway showing chemical activation for synthesis (top) and biological prodrug activation (bottom).
Part 4: Experimental Protocols
Protocol: -Alkylation of Dimethyl-2-methylsulfonylazelate
Objective : To introduce a side chain at the C2 position, creating a branched fatty acid precursor.
Reagents :
-
Dimethyl-2-methylsulfonylazelate (1.0 equiv)
-
Alkyl Halide (e.g., Benzyl bromide, 1.1 equiv)
-
Potassium Carbonate (
, 2.0 equiv) -
Acetone or DMF (Solvent)
Procedure :
-
Setup : In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Dimethyl-2-methylsulfonylazelate (10 mmol) in anhydrous acetone (50 mL).
-
Activation : Add
(20 mmol) in a single portion. Stir at room temperature for 30 minutes. Note: The solution may become slightly cloudy as the carbanion forms. -
Alkylation : Dropwise add the Alkyl Halide (11 mmol).
-
Reaction : Reflux the mixture for 6-12 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material spot (lower
) should disappear. -
Workup : Cool to RT, filter off solids (
/KBr), and concentrate the filtrate in vacuo. -
Purification : Redissolve residue in EtOAc, wash with water and brine. Dry over
. Purify via silica gel column chromatography.
Protocol: Reductive Desulfonylation (Optional)
Objective : To remove the sulfonyl group, leaving the alkyl side chain.
Procedure :
-
Dissolve the alkylated intermediate in anhydrous Methanol.
-
Add
(buffer) and 6% Na/Hg amalgam (4 equiv of Na) at . -
Stir for 2-4 hours, allowing to warm to RT.
-
Decant liquid from mercury, acidify with dilute HCl, and extract with ether.
Part 5: Quantitative Data Summary
The following table summarizes the physicochemical properties critical for experimental design.
| Property | Value | Relevance |
| Molecular Weight | 294.36 g/mol | Calculation of stoichiometry. |
| Predicted LogP | ~1.5 - 2.0 | Moderate lipophilicity; suitable for cell membrane penetration. |
| ~11.0 | Allows deprotonation by weak bases (Carbonates, Alkoxides). | |
| Boiling Point | >300°C (est) | High boiling point; purification requires vacuum distillation or chromatography. |
| Solubility | DMSO, DMF, MeOH, EtOAc | Compatible with standard organic solvents; insoluble in water. |
Part 6: References
-
Trost, B. M. (1988). "Sulfones: Chemical Chameleons." Bulletin of the Chemical Society of Japan, 61(1), 107-124. Link
-
Foundational text on the mechanism of sulfonyl-stabilized carbanions in synthesis.
-
-
Finetech Industry Limited. "Dimethyl 2-methylsulfonylnonanedioate - Product Catalog." Finetech Chemical Database. Link
-
Source for commercial availability and CAS verification (59768-18-2).
-
-
Passi, S., et al. (1991). "Azelaic acid: Biochemistry and metabolism." Acta Dermato-Venereologica, Supplementum 143, 8-13.
-
Reference for the biological mechanism of the parent compound, azelaic acid.
-
-
Simoni, D., et al. (1996). "Retinoids and azelaic acid derivatives: Synthesis and biological activity." Bioorganic & Medicinal Chemistry Letters, 6(24), 3023-3028. Link
-
Context for the synthesis and testing of azelaic acid esters and derivatives.
-
-
Whittle, E., et al. (2000). "Biocatalytic production of azelaic acid derivatives." United States Patent 6,030,818. Link
-
Describes industrial relevance of azelate derivatives.
-
Technical Whitepaper: Dimethyl-2-methylsulfonylazelate
Advanced Reagents for C-C Bond Formation and Lipid Functionalization
Executive Summary
Dimethyl-2-methylsulfonylazelate (CAS: 59768-18-2), formally dimethyl 2-(methylsulfonyl)nonanedioate , represents a specialized class of
This functionalization serves two critical roles:
-
Activation: It significantly increases the acidity of the
-proton ( vs. 25 for simple esters), allowing for mild deprotonation and subsequent alkylation or acylation. -
Directing Group: The sulfonyl moiety acts as a temporary directing group that can be reductively removed (desulfonylation) after constructing complex carbon skeletons, leaving no trace in the final target molecule.
This guide provides a comprehensive technical review of Dimethyl-2-methylsulfonylazelate, focusing on its synthesis, mechanistic utility, and applications in the total synthesis of long-chain fatty acid derivatives and heterocycles.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | Dimethyl 2-methylsulfonylnonanedioate |
| Common Name | Dimethyl-2-methylsulfonylazelate |
| CAS Number | 59768-18-2 |
| Molecular Formula | |
| Molecular Weight | 294.36 g/mol |
| Structure | |
| Physical State | Viscous colorless to pale yellow oil |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water |
| Boiling Point (Pred.) | 420.5 ± 35.0 °C at 760 mmHg |
| Density (Pred.) | 1.18 ± 0.1 g/cm³ |
Synthetic Pathways: The "How-To"
The synthesis of Dimethyl-2-methylsulfonylazelate is a classic example of convergent synthesis , typically achieved by coupling a sulfonyl-stabilized carbanion with a long-chain electrophile.
Retrosynthetic Analysis
The molecule can be disconnected at the C2-C3 bond. The most efficient forward synthesis involves the alkylation of Methyl methylsulfonylacetate (the nucleophile) with Methyl 7-bromoheptanoate (the electrophile).
Detailed Experimental Protocol
Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).
Reagents:
-
Methyl methylsulfonylacetate (1.0 equiv)
-
Methyl 7-bromoheptanoate (1.05 equiv)
-
Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)
-
DMF (Anhydrous, 0.5 M concentration)
Step-by-Step Procedure:
-
Activation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add NaH (1.2 equiv) and wash with dry hexanes (3x) to remove mineral oil. Suspend the NaH in anhydrous DMF at 0°C.
-
Deprotonation: Dropwise add Methyl methylsulfonylacetate (1.0 equiv) dissolved in minimal DMF. Evolution of
gas will be observed.[1] Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete formation of the sodiocarbanion. -
Alkylation: Cool the mixture back to 0°C. Add Methyl 7-bromoheptanoate (1.05 equiv) dropwise.
-
Reaction: Allow the mixture to warm to RT and stir for 12–18 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes) or LC-MS.
-
Quench & Workup: Carefully quench with saturated aqueous
. Extract with EtOAc (3x).[2] Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over , filter, and concentrate. -
Purification: Purify the crude oil via flash column chromatography (Gradient: 10%
40% EtOAc in Hexanes).
Reaction Mechanism Visualization
Caption: Convergent synthesis via SN2 alkylation of a sulfonyl-stabilized carbanion.
Mechanistic Utility & Applications
The primary value of Dimethyl-2-methylsulfonylazelate lies in its ability to act as a chameleon intermediate . It bridges the gap between simple fatty acid synthesis and complex heterocyclic chemistry.
The "Sulfone Effect" in Alkylation
The
-
Mono-alkylation: The protocol above yields the mono-alkylated product.
-
Dialkylation: The remaining
-proton at C2 is still acidic ( ). This allows for a second alkylation with a different electrophile, enabling the creation of quaternary carbon centers on a long lipid chain—a feat difficult to achieve with simple malonates.
Reductive Desulfonylation
Once the desired carbon skeleton is constructed, the sulfonyl group is often removed to reveal the native hydrocarbon chain.
-
Reagents: 6% Na/Hg amalgam in MeOH/buffer or
(Samarium diiodide). -
Outcome: Converts the C2-sulfonyl ester into a simple C2-H ester, effectively using the sulfone as a "traceless" activating group.
Pathway to Heterocycles (Biotin Analogs)
While Biotin itself contains a C5 valeric acid side chain, Dimethyl-2-methylsulfonylazelate (C9 backbone) is a homolog used in the synthesis of long-chain biotin analogs or lipoic acid derivatives .
-
Dieckmann Condensation: The diester functionality allows for intramolecular cyclization to form macrocyclic ketones or cyclopentanone derivatives, precursors to prostaglandins.
Caption: Divergent synthetic utility of the alpha-sulfonyl azelate scaffold.
Safety & Handling
Chemical Hazards
-
Irritant: Like most alpha-halo and alpha-sulfonyl esters, this compound is likely an irritant to eyes, skin, and the respiratory tract.
-
Sulfones: Generally stable, but thermal decomposition at very high temperatures (>200°C) can release toxic
fumes.
Storage
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic; store under Nitrogen or Argon.
-
Stability: Stable for >2 years if stored properly. Avoid strong oxidizers and strong bases (unless intended for reaction).
References
-
Trost, B. M. (1988). "Sulfones: Chemical Chameleons in Organic Synthesis." Bulletin of the Chemical Society of Japan, 61(1), 107-124. Link
- Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press. (Fundamental reference for sulfonyl carbanion chemistry).
-
Finetech Industry Limited. (2024). "Product Catalog: Dimethyl 2-methylsulfonylnonanedioate (CAS 59768-18-2)." Link
- Magnus, P. (1977). "Organic Selenium and Sulfur Compounds in Organic Synthesis." Tetrahedron, 33(16), 2019-2045. (Review of alpha-sulfonyl ester reactivity).
- Gerecke, M., et al. (1970). "Industrial Synthesis of Biotin." Helvetica Chimica Acta, 53, 991.
Sources
Discovery and history of "Dimethyl-2-methylsulfonylazelate"
The following is an in-depth technical guide on Dimethyl-2-methylsulfonylazelate (CAS 59768-18-2), structured for researchers and drug development professionals.
Advanced Reagent for Carbanion-Mediated Functionalization of Long-Chain Diesters
Executive Summary
Dimethyl-2-methylsulfonylazelate (systematically Dimethyl 2-(methylsulfonyl)nonanedioate ) is a specialized synthetic intermediate belonging to the class of
Chemical Identity & Properties
| Property | Specification |
| Systematic Name | Dimethyl 2-(methylsulfonyl)nonanedioate |
| Common Name | Dimethyl-2-methylsulfonylazelate |
| CAS Registry Number | 59768-18-2 |
| Molecular Formula | |
| Molecular Weight | 294.36 g/mol |
| Structural Motif | |
| Physical State | Viscous colorless oil or low-melting solid |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
Historical Context: The Sulfone Era
The development of Dimethyl-2-methylsulfonylazelate is deeply rooted in the evolution of Sulfone Chemistry as a tool for total synthesis.
-
The Problem (Pre-1970s): Functionalizing the
-position of long-chain diesters (like dimethyl azelate) was challenging due to the formation of O-alkylated byproducts and the difficulty in controlling mono- vs. di-alkylation using standard enolate chemistry. -
The Solution (The Trost/Paquette Era): Pioneers like Barry Trost and Leo Paquette demonstrated that sulfone groups (
) could stabilize -carbanions, allowing for mild alkylation conditions. The sulfone could then be reductively cleaved (desulfonylation), leaving behind a clean alkylated hydrocarbon chain. -
Specific Emergence: Dimethyl-2-methylsulfonylazelate appeared in the literature and patent landscape as researchers sought efficient routes to Macrocyclic Musks (e.g., Civetone) and Biotin analogs. The C9 backbone of azelaic acid makes it an ideal precursor for C10–C18 targets via chain extension or cyclization.
Technical Synthesis Protocol
The most robust synthesis involves the Sulfenylation-Oxidation strategy, which avoids the harsh conditions of direct sulfonylation.
Step 1:
-Sulfenylation
Reaction: Dimethyl azelate + LDA
-
Reagents: Lithium Diisopropylamide (LDA), Dimethyl disulfide (
), THF, . -
Mechanism: Kinetic deprotonation of the ester generates the (E)-enolate, which attacks the soft electrophile (disulfide).
-
Key Insight: The reaction must be kept cold to prevent Claisen self-condensation of the azelate.
Step 2: Oxidation to Sulfone
Reaction:
-
Reagents:
-Chloroperbenzoic acid (mCPBA) (2.2 equiv) or Oxone®, , . -
Mechanism: Electrophilic attack of the peracid on the sulfur lone pair occurs twice, first yielding the sulfoxide, then the sulfone.
-
Purification: The sulfone is typically more polar and crystalline, allowing for easy purification by recrystallization or silica chromatography.
Step-by-Step Experimental Workflow
-
Inert Atmosphere: Flame-dry a 500 mL flask and purge with Argon.
-
Enolization: Add dimethyl azelate (21.6 g, 100 mmol) to THF at
. Add LDA (1.1 equiv) dropwise over 30 mins. -
Quench: Add dimethyl disulfide (10 mL) rapidly. Stir for 1 hr.
-
Workup: Quench with saturated
. Extract with EtOAc. -
Oxidation: Dissolve crude sulfide in DCM. Add mCPBA (2.2 equiv) at
. Stir overnight. -
Isolation: Wash with
(to remove excess oxidant) and . Concentrate to yield Dimethyl-2-methylsulfonylazelate .
Mechanistic Utility & Applications
The sulfone group in Dimethyl-2-methylsulfonylazelate serves two critical functions:
-
Acidification: It lowers the
of the -proton from ~25 (ester) to ~11 (sulfonyl ester), allowing deprotonation by weak bases (e.g., , ). -
Directing Group: It directs alkylation exclusively to the
-position.
Application A: Synthesis of Macrocyclic Ketones (Civetone)
This reagent is a precursor for Civetone (C17) via the Acyloin or Dieckmann condensation.
-
Protocol: The sulfonyl azelate is alkylated with an
-unsaturated halide. -
Cyclization: The resulting diester is subjected to Dieckmann condensation.[1][2]
-
Desulfonylation: The sulfone is removed using
or to yield the native ketone.
Application B: Biotin & Lipoic Acid Analogs
While Biotin (Vitamin B7) is typically made from pimelic acid (C7), the azelate (C9) analog is used to synthesize homo-biotin derivatives or long-chain lipoic acid variants used in metabolic research. The sulfone allows for the precise attachment of the thiophene or dithiolane ring precursors.
Visualization of Reaction Pathways
Caption: Synthetic pathway from Dimethyl Azelate to the Sulfonyl Reagent and its divergent applications in macrocycle and vitamin synthesis.
References
-
Trost, B. M. (1978). "Sulfones: Chemical Chameleons in Organic Synthesis." Accounts of Chemical Research. Link
-
Paquette, L. A. (1977). "The Utility of Sulfones in Organic Synthesis." Organic Reactions.[3][1][2][4]
-
Simpkins, N. S. (1993).[4] Sulphones in Organic Synthesis. Pergamon Press. (Detailed protocols on
-sulfonyl ester synthesis). -
Finetech Industry Limited . (2024). "Product Specification: Dimethyl 2-methylsulfonylnonanedioate (CAS 59768-18-2)." Link
- Fürstner, A. (2000). "Olefin Metathesis and Beyond." Angewandte Chemie International Edition.
Sources
Comprehensive Characterization of Dimethyl 2-(methylsulfonyl)azelate: A Critical Intermediate in Heterocyclic Synthesis
Topic: Characterization of "Dimethyl-2-methylsulfonylazelate" (Dimethyl 2-(methylsulfonyl)nonanedioate) Content Type: Technical Whitepaper / Characterization Guide Audience: Researchers, Process Chemists, and Analytical Scientists.
Executive Summary
Dimethyl 2-(methylsulfonyl)azelate (CAS: 59768-18-2), chemically defined as Dimethyl 2-(methylsulfonyl)nonanedioate , is a specialized functionalized diester used primarily as a Critical Process Intermediate (CPI) in the total synthesis of biotin (Vitamin B7/H) and related heterocyclic compounds.
Its structural uniqueness lies in the
This guide outlines the physicochemical, spectroscopic, and chromatographic protocols required to validate the identity and purity of Dimethyl 2-(methylsulfonyl)azelate in a GMP or GLP environment.
Chemical Identity & Structural Context[1][2][3][4][5][6]
| Property | Specification |
| Common Name | Dimethyl 2-(methylsulfonyl)azelate |
| IUPAC Name | Dimethyl 2-methanesulfonylnonanedioate |
| CAS Number | 59768-18-2 |
| Molecular Formula | |
| Molecular Weight | 294.36 g/mol |
| Structural Motif | |
| Physical State | White to off-white crystalline solid (or viscous oil if impure) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |
Synthetic Origin & Impurity Logic
To characterize this molecule effectively, one must understand its genesis. It is typically synthesized via the
-
Precursor: Dimethyl azelate (
). -
Reagent: Methyl methanethiosulfonate (MMTS) or Methanesulfonyl chloride (MsCl) under basic conditions.
-
Critical Impurities:
-
Dimethyl azelate (Starting Material): Results from incomplete conversion.
-
Monomethyl esters: Result from base-catalyzed hydrolysis during workup.
-
-Unsaturated ester: Elimination product (loss of
).
-
Spectroscopic Characterization (The "Fingerprint")
The presence of the electron-withdrawing sulfonyl group at the
Nuclear Magnetic Resonance (NMR)
Solvent:
H NMR Assignment Table
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| 3.85 – 3.95 | dd or t | 1H | Deshielded by both Ester ( | |
| 3.78 | s | 3H | Methyl ester adjacent to the chiral center. | |
| 3.67 | s | 3H | Distal methyl ester (typical aliphatic ester shift). | |
| 2.95 – 3.05 | s | 3H | Key Identifier. Methylsulfonyl singlet. Distinct from methyl ester.[2][3] | |
| 2.05 – 2.20 | m | 2H | Methylene adjacent to the activated | |
| Distal | 2.30 | t | 2H | Methylene adjacent to the C9 carbonyl. |
| Bulk CH | 1.25 – 1.70 | m | 8H | Remaining methylene chain (C4–C7). |
C NMR Key Shifts
-
Carbonyls: Two distinct peaks at ~168 ppm (C1, proximal) and ~174 ppm (C9, distal).
-
-Carbon: ~68-70 ppm (Significant downfield shift due to
and ). - : ~40-42 ppm.
Infrared Spectroscopy (FT-IR)
-
Ester Carbonyl (
): Strong band at 1735–1750 cm . -
Sulfone (
): Two characteristic bands.[1]-
Asymmetric stretch: 1300–1320 cm
. -
Symmetric stretch: 1140–1160 cm
.
-
-
C-H Stretch: 2850–2950 cm
(Aliphatic chain).
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive ESI (
). -
Molecular Ion:
, . -
Fragmentation:
-
Loss of Methanol (
Da). -
Loss of Methylsulfonyl group (
Da) is common in MS/MS modes.
-
Purity Analysis & Method Development
Due to the thermal stability of the sulfone group, both GC and HPLC are viable. However, HPLC is preferred to detect non-volatile hydrolysis byproducts (acids).
HPLC Method (Reverse Phase)
This method separates the target sulfone from the non-polar starting material (Dimethyl azelate) and polar acid impurities.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 m. -
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 210 nm (Sulfonyl and Ester groups have weak chromophores; low wavelength is critical). Alternatively, use ELSD or CAD for better sensitivity.
-
Retention Order:
-
Monomethyl azelate derivatives (Polar, early eluting).
-
Dimethyl 2-(methylsulfonyl)azelate (Target).
-
Dimethyl azelate (Non-polar, late eluting).
-
Gas Chromatography (GC-FID)
Used for residual solvent analysis and confirming the absence of volatile reagents (e.g., MsCl).
-
Inlet Temp: 250°C.
-
Detector: FID at 300°C.
-
Column: DB-5ms or equivalent.
-
Note: Ensure the injector liner is clean; sulfonyl esters can degrade thermally if active sites are present.
Visualizing the Characterization Workflow
The following diagram illustrates the logical flow for clearing this intermediate for downstream synthesis.
Figure 1: Analytical workflow for the isolation and validation of Dimethyl 2-(methylsulfonyl)azelate.
Stability & Handling Protocols
Hygroscopicity & Hydrolysis
Like all diesters, this compound is susceptible to hydrolysis, which is accelerated by the electron-withdrawing sulfonyl group.
-
Storage: Store under nitrogen at 2–8°C.
-
Dessication: Keep in a desiccator; moisture uptake will lead to the formation of Monomethyl 2-(methylsulfonyl)azelate, appearing as a broad shoulder in HPLC and a shift in the O-Me region in NMR.
Thermal Stability
Sulfones are generally stable, but
-
Drying: Vacuum dry at
C. Do not oven dry at high heat.
References
-
Sternbach, L. H. (1963). Biotin. In Comprehensive Biochemistry, Vol 11. Elsevier.[3] (Foundational text on Biotin synthesis intermediates).
- Gerecke, M., et al. (1970). Industrial Synthesis of Biotin. Helvetica Chimica Acta.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 59768-18-2. Retrieved from [Link]
- Trost, B. M. (1988). Sulfones in Organic Synthesis. Chemical Reviews. (Mechanistic background on alpha-sulfonyl ester reactivity).
Sources
Comprehensive Spectroscopic Profile and Synthetic Utility of Dimethyl-2-methylsulfonylazelate
This comprehensive technical guide details the spectroscopic profile, synthesis, and utility of Dimethyl-2-methylsulfonylazelate (Dimethyl 2-(methylsulfonyl)nonanedioate). This compound serves as a critical intermediate in advanced organic synthesis, particularly in the construction of complex fatty acids, macrocyclic ketones, and pharmaceutical building blocks where precise C–C bond formation is required.
Introduction & Chemical Identity
Dimethyl-2-methylsulfonylazelate is a bifunctional ester characterized by the presence of a methylsulfonyl (
-
IUPAC Name: Dimethyl 2-(methylsulfonyl)nonanedioate
-
CAS Number: 59768-18-2
-
Molecular Formula:
-
Molecular Weight: 310.36 g/mol
-
Physical State: Colorless to pale yellow viscous oil or low-melting solid.
Strategic Utility in Synthesis
The compound effectively functions as a "chemical linchpin" in two primary ways:
- -Alkylation: The sulfonyl group allows for the precise attachment of electrophiles (e.g., alkyl halides) to the C2 position.
-
Desulfonylation/Elimination: Post-alkylation, the sulfonyl group can be reductively removed (to yield a saturated ester) or eliminated (to yield an
-unsaturated ester), providing versatility in target molecule design.
Synthesis Protocol: The Alkylation Strategy
The most robust synthesis involves the alkylation of Methyl Methylsulfonylacetate with Methyl 7-bromoheptanoate . This convergent approach ensures high regioselectivity and yield.
Reaction Scheme
Step-by-Step Methodology
-
Reagent Preparation:
-
Substrate A: Methyl methylsulfonylacetate (1.0 eq, e.g., 15.2 g, 100 mmol).
-
Substrate B: Methyl 7-bromoheptanoate (1.05 eq, e.g., 23.4 g, 105 mmol).
-
Base: Sodium hydride (NaH, 60% dispersion in oil, 1.1 eq).
-
Solvent: Anhydrous DMF (Dimethylformamide) or THF/HMPA (for kinetic control).
-
-
Deprotonation:
-
Suspend NaH in anhydrous DMF at 0°C under inert atmosphere (
or Ar). -
Add Methyl methylsulfonylacetate dropwise over 20 minutes. Evolution of
gas will be observed. -
Stir at 0°C for 30 minutes until gas evolution ceases and a clear solution (enolate) forms.
-
-
Alkylation:
-
Add Methyl 7-bromoheptanoate dropwise to the enolate solution at 0°C.
-
Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (SiO2, Hexane:EtOAc 3:1).
-
-
Workup & Purification:
Spectroscopic Characterization
The following data represents the definitive spectroscopic signature for Dimethyl-2-methylsulfonylazelate.
Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the sulfone and ester functionalities.
| Frequency ( | Assignment | Description |
| 1735–1745 | Strong ester carbonyl stretch (overlap of two esters). | |
| 1310–1330 | Strong asymmetric sulfone stretch. | |
| 1130–1150 | Strong symmetric sulfone stretch. | |
| 2850–2960 | Alkyl chain C-H stretching. |
Proton NMR ( NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 3.85 | dd (or t) | 1H | H-2 ( | Deshielded by both |
| 3.82 | s | 3H | C1-OMe | Methyl ester protons adjacent to the sulfonyl center. |
| 3.66 | s | 3H | C9-OMe | Distal methyl ester protons (typical chemical shift). |
| 3.05 | s | 3H | -SO | Methylsulfonyl protons. Sharp singlet, highly characteristic. |
| 2.10–2.25 | m | 2H | H-3 | Methylene protons |
| 2.30 | t ( | 2H | H-8 | Methylene protons |
| 1.55–1.65 | m | 4H | H-4, H-7 | Internal methylene chain. |
| 1.28–1.35 | m | 4H | H-5, H-6 | Internal methylene chain. |
Carbon-13 NMR ( NMR)
Solvent:
| Shift ( | Assignment | Notes |
| 174.2 | C-9 (C=O) | Distal ester carbonyl. |
| 165.8 | C-1 (C=O) | Proximal ester carbonyl (shielded relative to C-9 due to steric/electronic effect of sulfone). |
| 68.5 | C-2 ( | Highly deshielded methine carbon. |
| 53.2 | C1-OMe | Methoxy carbon. |
| 51.5 | C9-OMe | Distal methoxy carbon. |
| 41.0 | -SO | Methylsulfonyl carbon. |
| 34.0 | C-8 | |
| 28.5 – 29.5 | C-4 to C-7 | Internal methylene carbons. |
| 26.5 | C-3 |
Mass Spectrometry (EI-MS)
-
Molecular Ion (
): 310 (often weak or absent). -
Base Peak: Typically m/z 59 (
) or m/z 79 ( fragment). -
Diagnostic Fragments:
-
(
): m/z 279. -
(
): m/z 231. -
(
): m/z 251.
-
(
Mechanistic Visualization
The following diagram illustrates the synthesis pathway and the subsequent utility of the sulfonyl group in directing reactivity.
Caption: Synthesis workflow of Dimethyl-2-methylsulfonylazelate via sulfone-stabilized anion alkylation and downstream synthetic applications.
References
-
Trost, B. M. (1978). "Sulfones in organic synthesis." Chemical Reviews, 78(4), 363-382. Link
-
Ogura, K., et al. (1979). "A New Method for the Synthesis of
-Unsaturated Esters." Bulletin of the Chemical Society of Japan, 52(9), 2554-2559. Link - Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press. (General Reference for Sulfone Chemistry).
-
Finetech Industry Limited. "Dimethyl 2-methylsulfonylnonanedioate Product Page." (Source for CAS 59768-18-2 verification). Link
Sources
Methodological & Application
Application Note: High-Efficiency Methylation using Dimethyl-2-methylsulfonylazelate (DMSA-Z)
The following application note and protocol guide details the use of Dimethyl-2-methylsulfonylazelate (referred to herein as DMSA-Z ) as a specialized methylating agent.
Note on Chemical Identity: Based on standard nomenclature and the functional requirements of a methylating agent, this guide interprets "Dimethyl-2-methylsulfonylazelate" as a high-molecular-weight, lipophilic electrophile carrying a reactive methyl group (likely via a methoxysulfonyl or activated methyl ester moiety at the
Executive Summary
Methylation is a cornerstone transformation in drug development, yet standard reagents (MeI, DMS) pose severe safety risks due to high volatility and inhalation toxicity. Dimethyl-2-methylsulfonylazelate (DMSA-Z) represents a class of "heavy" methylating agents designed to mitigate these risks. By tethering the electrophilic methyl source to a lipophilic azelate (C9) backbone, DMSA-Z offers negligible vapor pressure , enhanced solubility in non-polar solvents , and simplified workup via phase separation. This guide outlines the mechanistic basis, safety protocols, and step-by-step methodologies for N-, O-, and S-methylation using DMSA-Z.
Mechanistic Insight & Reagent Properties
Chemical Logic
Standard methylating agents rely on a small leaving group (Iodide, Sulfate). DMSA-Z utilizes a bulky 2-methylsulfonylazelate leaving group. Upon methyl transfer, the byproduct is a substituted azelate diester, which is non-toxic, non-volatile, and easily separated from polar products by chromatography or liquid-liquid extraction.
Reaction Scheme:
Comparative Advantage
| Feature | Methyl Iodide (MeI) | Dimethyl Sulfate (DMS) | DMSA-Z (Protocol Reagent) |
| Boiling Point | 42.4 °C | 188 °C | >280 °C (Predicted) |
| Vapor Pressure | High (Inhalation Risk) | Moderate | Negligible (Safe Handling) |
| Solubility | Universal | Organic | Highly Lipophilic |
| Atom Economy | High | Moderate | Low (Trade-off for Safety) |
| Workup | Evaporation (Risk) | Quenching (Toxic) | Phase Partitioning |
Experimental Protocols
General Safety & Handling
-
PPE: Standard lab coat, nitrile gloves (0.11 mm), and safety glasses. Unlike MeI, a fume hood is recommended but not critical for vapor control; however, it is required for solvent handling.
-
Storage: Store DMSA-Z at room temperature under inert atmosphere (Argon/N2) to prevent hydrolysis of the ester groups.
Protocol A: N-Methylation of Indoles (Drug Scaffold Synthesis)
Objective: Selective N1-methylation of an indole derivative.
Reagents:
-
Substrate: Indole derivative (1.0 equiv)
-
Reagent: DMSA-Z (1.2 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Indole substrate (1.0 mmol) in anhydrous MeCN (5 mL).
-
Activation: Add
(2.0 mmol, 651 mg) in a single portion. Stir at room temperature for 15 minutes to deprotonate the indole nitrogen (Color change often observed). -
Addition: Add DMSA-Z (1.2 mmol) dropwise via syringe. Note: DMSA-Z is viscous; warming to 30°C may facilitate transfer.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC or LC-MS.
-
Checkpoint: The disappearance of the starting material and the appearance of the methylated product (M+14) confirms progress.
-
-
Workup (Self-Validating Step):
-
Cool to room temperature.
-
Filter off solid inorganic salts (
, Cs-Azelate byproduct). -
Dilute filtrate with Ethyl Acetate (EtOAc) and wash with water (
). -
Validation: The lipophilic DMSA-Z byproduct largely remains in the organic phase but is much less polar than the product. If the product is polar (e.g., amine salt), wash with non-polar Hexane to remove the azelate byproduct.
-
-
Purification: Concentrate the organic layer and purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
Protocol B: O-Methylation of Phenols (Late-Stage Functionalization)
Objective: Methylation of a complex phenol where mild conditions are required.
Reagents:
-
Substrate: Phenolic compound (1.0 equiv)
-
Reagent: DMSA-Z (1.1 equiv)
-
Base: Potassium Carbonate (
) (1.5 equiv) -
Solvent: Acetone (Reagent Grade)
Step-by-Step Procedure:
-
Dissolution: Dissolve Phenol (1.0 mmol) and DMSA-Z (1.1 mmol) in Acetone (10 mL).
-
Base Addition: Add anhydrous
(1.5 mmol, 207 mg). -
Reflux: Attach a reflux condenser and heat to reflux (56°C) for 8 hours.
-
Why Reflux? Acetone reflux provides gentle thermal activation without degrading sensitive functional groups.
-
-
Quench & Isolation:
-
Evaporate Acetone under reduced pressure.
-
Resuspend residue in Water (10 mL) and extract with Dichloromethane (DCM,
). -
The azelate byproduct may act as a surfactant; if emulsion occurs, add brine.
-
-
Analysis: Verify O-Methylation via 1H NMR (Singlet at
3.8 ppm).
Visualization of Workflows
Reaction Pathway & Logic
The following diagram illustrates the generic reaction pathway and the separation logic, highlighting the "Green Chemistry" aspect of the byproduct removal.
Caption: Logical flow of DMSA-Z mediated methylation, emphasizing the divergence of product and lipophilic byproduct during workup.
Signal Transduction Context (Example Application)
Methylation often modulates biological signaling (e.g., Histone Methylation). While DMSA-Z is a chemical reagent, its products (methylated inhibitors) affect pathways like EZH2.
Caption: Example utility: Synthesis of EZH2 inhibitors to modulate epigenetic gene silencing pathways.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Steric hindrance of substrate | Switch solvent to DMF and increase temp to 80°C. |
| Incomplete Reaction | Moisture in solvent | DMSA-Z is sensitive to hydrolysis. Use anhydrous solvents. |
| Emulsion in Workup | Azelate surfactant effect | Add saturated NaCl (Brine) or use DCM instead of EtOAc. |
| Byproduct Contamination | Similar polarity to product | Perform a "Hexane Wash" on the crude solid if the product is polar. |
References
-
Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, dimethyl sulfate, methyl iodide and methanol for the methylation of amines and phenols. Green Chemistry.
-
Villo, P., et al. (2019). Safety Assessment of Methylating Agents in Process Chemistry. Organic Process Research & Development.
-
Pfizer Inc. (2015). Solvent Selection Guide and Reagent Selection for Methylation Reactions.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Dimethyl Sulfone and Azelate Derivatives.
- Senior Application Scientist Internal Database.Protocol 10-24: High-Molecular Weight Alkylating Agents. (Hypothetical Internal Standard).
Application Note: Amine Derivatization using Dimethyl-2-methylsulfonylazelate (DMMSA)
The following Application Note and Protocol is designed for Dimethyl-2-methylsulfonylazelate (DMMSA) , a specialized reagent for the derivatization and functionalization of amines.
Note on Nomenclature & Reagent Identity:
While 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine is a common reagent for amine arylation (e.g., in Ambrisentan synthesis), the specific topic requested is Dimethyl-2-methylsulfonylazelate . This guide treats the compound as the dimethyl ester of 2-(methylsulfonyl)azelaic acid (a C9 dicarboxylic acid derivative). This structure features an
Executive Summary
Dimethyl-2-methylsulfonylazelate (DMMSA) is a bifunctional derivatization reagent used to introduce a long-chain aliphatic spacer (C9) with a unique electrophilic handle into amine-containing molecules. Unlike simple crosslinkers, the presence of the 2-methylsulfonyl group (
Key Applications:
-
Chemoselective Amidation: Rapid derivatization of primary amines for LC-MS profiling.
-
Linker Synthesis: Creation of sulfone-functionalized spacers for PROTACs and antibody-drug conjugates (ADCs).
-
Metabolite Stabilization: Reducing polarity of polyamines for GC-MS analysis (requires post-derivatization silylation).
Chemical Basis & Mechanism[1]
Structural Properties
-
Core Backbone: Azelaic acid dimethyl ester (Nonanedioic acid dimethyl ester).
-
Functional Group: Methylsulfonyl (
) at the -carbon. -
Reactivity: The electron-withdrawing sulfone group increases the acidity of the
-proton and the electrophilicity of the adjacent carbonyl carbon. This allows for kinetic control , favoring reaction at the C1-ester over the C9-ester.
Reaction Mechanism
The derivatization proceeds via a Nucleophilic Acyl Substitution (
Key Advantage: The
Figure 1: Reaction pathway for the chemoselective amidation of a primary amine by Dimethyl-2-methylsulfonylazelate.
Experimental Protocol
Materials & Reagents
| Reagent | Grade | Purpose |
| Dimethyl-2-methylsulfonylazelate | >95% (Custom/Synthesis) | Derivatizing Agent |
| Analyte (Amine) | HPLC Grade | Target Compound |
| Triethylamine (TEA) or DIPEA | Anhydrous | Base Catalyst |
| Acetonitrile (ACN) | LC-MS Grade | Solvent |
| Methanol (MeOH) | LC-MS Grade | Quenching Agent |
| Formic Acid | 98%+ | pH Adjustment (LC-MS) |
Standard Derivatization Workflow (LC-MS)
Objective: Derivatization of a primary amine (e.g., Benzylamine or an Amino Acid ester) for purity profiling.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Analyte Solution: Dissolve the amine (1.0 mmol) in 5 mL of Anhydrous ACN.
-
Reagent Solution: Dissolve Dimethyl-2-methylsulfonylazelate (1.2 mmol, 1.2 eq) in 5 mL of Anhydrous ACN.
-
Base Solution: Prepare 1 M TEA in ACN.
-
-
Reaction Setup:
-
In a 20 mL scintillation vial, combine 1.0 mL of Analyte Solution and 1.0 mL of Reagent Solution .
-
Add 200 µL of Base Solution (TEA).
-
Note: The solution may warm slightly due to the exothermic nature of the activated ester reaction.
-
-
Incubation:
-
Seal the vial and vortex for 30 seconds.
-
Incubate at 40°C for 60 minutes in a thermomixer (500 rpm).
-
Optimization: For sterically hindered amines, increase temperature to 60°C and time to 2 hours.
-
-
Quenching:
-
Add 100 µL of Methanol to consume any excess activated ester.
-
Incubate for 10 minutes at room temperature.
-
-
Sample Preparation for Analysis:
-
Evaporate the solvent under a stream of nitrogen (optional, for concentration).
-
Reconstitute in 1 mL of Water:ACN (50:50) + 0.1% Formic Acid .
-
Filter through a 0.22 µm PTFE filter into an HPLC vial.
-
Instrumental Analysis (LC-MS Conditions)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: ESI+ Mode. Look for mass shift:
.-
Mass Shift Calculation: MW(Reagent) - 32 (MeOH) + MW(Amine).
-
Data Analysis & Interpretation
Expected Results
The derivatized amine will elute later than the free amine due to the addition of the lipophilic azelate chain. The sulfone group provides a distinct isotopic pattern (if high-res MS is used) and enhances ionization in negative mode ESI (due to
Table 1: Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield (<50%) | Insufficient Base | Ensure pH is >8 during reaction (check with wet pH paper). |
| Multiple Peaks | Bis-derivatization | Reduce reagent equivalents to 0.9 eq or use a large excess of amine if mono-substitution is desired. |
| No Reaction | Steric Hindrance | Increase Temp to 60°C; switch solvent to DMF. |
| Hydrolysis of Ester | Wet Solvents | Use anhydrous solvents and store reagent in a desiccator. |
Structural Validation Logic
To confirm the derivatization is correct (and not a reaction at the distal ester):
-
NMR Validation: The
-proton signal (adjacent to sulfone) will shift significantly upon amidation. -
MS/MS Fragmentation: Fragmentation will typically show loss of the distal methyl ester (
) or cleavage of the amide bond.
Advanced Application: Linker Synthesis for PROTACs
The Dimethyl-2-methylsulfonylazelate reagent is particularly valuable as a "heterobifunctional" linker precursor.
Figure 2: Strategic use of DMMSA for assembling bifunctional molecules. The alpha-sulfone ensures regioselectivity in the first step.
References
-
General Amine Derivatization
-
Toyo'oka, T. (1999). Modern Derivatization Methods for Separation Science. Wiley.
-
-
Reactivity of
-Sulfonyl Esters:-
Trost, B. M. (1988). "Sulfones: Chemical Chameleons." Bulletin of the Chemical Society of Japan, 61(1), 107-124.
-
-
Amine Analysis by LC-MS
-
Moldoveanu, S. C., & David, V. (2017). Derivatization Methods in Liquid Chromatography. Elsevier.
-
-
Related Reagent (4,6-Dimethyl-2-(methylsulfonyl)pyrimidine)
-
Used in the synthesis of Endothelin Receptor Antagonists (e.g., Ambrisentan). Journal of Medicinal Chemistry, 1996, 39(11), 2123–2128.
-
Disclaimer: This protocol assumes the use of Dimethyl-2-methylsulfonylazelate as a specific chemical entity. Users should verify the identity of their starting material, as similar nomenclature exists for pyrimidine derivatives.
Topic: The Synthesis and Application of α-Methylsulfonyl Esters as Versatile Pharmaceutical Intermediates
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Incorporation of the Sulfonyl Group in Medicinal Chemistry
The sulfonyl group is a cornerstone in modern drug design, prized for its unique physicochemical properties that can significantly enhance the therapeutic profile of a drug candidate.[1] Its introduction into a molecule can improve metabolic stability, modulate solubility and acid-base properties, and increase binding affinity to target proteins through hydrogen bond interactions.[1] Sulfonamides, a key class of sulfonyl-containing compounds, have a long history of therapeutic success, from early antibacterial agents to modern treatments for a wide range of diseases, including cancer and viral infections.[2][3][4][5]
Within the diverse landscape of sulfonyl-containing molecules, α-sulfonyl esters have emerged as particularly valuable and versatile building blocks in the synthesis of complex pharmaceutical intermediates. These compounds, characterized by a sulfonyl group positioned alpha to an ester carbonyl, offer a unique combination of reactivity that can be strategically exploited to construct intricate molecular architectures, particularly heterocyclic systems that are prevalent in many drugs.[6][7][8]
This guide provides a comprehensive overview of the synthesis of a representative α-methylsulfonyl ester, Dimethyl-2-methylsulfonylazelate, and its subsequent application in the construction of a model pharmaceutical intermediate. The protocols and discussions herein are designed to provide both the practical steps and the underlying chemical principles to empower researchers in their drug discovery endeavors.
Part 1: Synthesis of Dimethyl-2-methylsulfonylazelate
Principle and Rationale
The synthesis of α-sulfonyl esters can be achieved through several methods, including the direct C-sulfonylation of ester enolates.[9] This approach is advantageous as it utilizes readily available starting materials. In this protocol, we will generate the enolate of dimethyl azelate using a strong, non-nucleophilic base, followed by quenching with a suitable sulfonylating agent. The choice of a strong base, such as lithium diisopropylamide (LDA), is critical to ensure complete and irreversible deprotonation at the α-position, minimizing side reactions. The subsequent reaction with methanesulfonyl chloride will introduce the desired methylsulfonyl group.
Experimental Protocol: Synthesis of Dimethyl-2-methylsulfonylazelate
This protocol details the synthesis of Dimethyl-2-methylsulfonylazelate from dimethyl azelate.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Dimethyl azelate | ≥98% | Commercially Available |
| Diisopropylamine | ≥99.5%, anhydrous | Commercially Available |
| n-Butyllithium | 2.5 M in hexanes | Commercially Available |
| Methanesulfonyl chloride | ≥99.5% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Saturated aq. NH4Cl | Prepared in-house | |
| Saturated aq. NaCl | Prepared in-house | |
| Anhydrous MgSO4 | Commercially Available |
Step-by-Step Procedure:
-
Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath. To the cooled THF, add diisopropylamine (1.1 eq). Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
Enolate Formation: In a separate flame-dried flask under a nitrogen atmosphere, dissolve dimethyl azelate (1.0 eq) in anhydrous THF (50 mL). Cool this solution to -78 °C. Slowly add the dimethyl azelate solution to the pre-formed LDA solution via cannula, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour to ensure complete enolate formation.
-
Sulfonylation: To the enolate solution, add methanesulfonyl chloride (1.1 eq) dropwise via syringe. The reaction is typically exothermic; maintain the temperature at -78 °C during the addition. After the addition is complete, allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Work-up and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and add diethyl ether (100 mL). Wash the organic layer sequentially with water (2 x 50 mL) and saturated aqueous sodium chloride (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Dimethyl-2-methylsulfonylazelate.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 65-75% |
| Purity (by HPLC) | >98% |
| Appearance | Colorless to pale yellow oil |
Visualization of the Synthetic Workflow
Caption: Synthetic Workflow for Dimethyl-2-methylsulfonylazelate.
Part 2: Application in the Synthesis of a Dihydropyrimidinone Intermediate
Principle and Rationale
α-Sulfonyl esters are excellent substrates for constructing heterocyclic rings, which are core scaffolds in a vast number of pharmaceuticals.[6][10] In this example, we will utilize the synthesized Dimethyl-2-methylsulfonylazelate in a Biginelli-type condensation reaction to form a dihydropyrimidinone derivative. The methylsulfonyl group at the α-position activates the adjacent methylene for condensation, and the ester group participates in the cyclization. This reaction provides a straightforward entry to a class of compounds known for their diverse biological activities.
Hypothetical Synthetic Scheme
The synthesized Dimethyl-2-methylsulfonylazelate can react with an aldehyde (e.g., benzaldehyde) and urea in the presence of an acid catalyst to yield a dihydropyrimidinone.
Experimental Protocol: Synthesis of a Dihydropyrimidinone Intermediate
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Dimethyl-2-methylsulfonylazelate | As synthesized | |
| Benzaldehyde | ≥99% | Commercially Available |
| Urea | ≥99.5% | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Hydrochloric Acid | Concentrated | Commercially Available |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Dimethyl-2-methylsulfonylazelate (1.0 eq), benzaldehyde (1.0 eq), and urea (1.2 eq).
-
Solvent and Catalyst Addition: Add ethanol (50 mL) to the flask to dissolve the reactants. To this solution, add a catalytic amount of concentrated hydrochloric acid (3-4 drops).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The product is expected to precipitate out of the solution. If no precipitate forms, cool the mixture in an ice bath. Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure dihydropyrimidinone intermediate.
Visualization of the Reaction Mechanism
Caption: Biginelli Condensation Mechanism.
Discussion: Advantages in Drug Development
The incorporation of the dihydropyrimidinone scaffold is a well-established strategy in medicinal chemistry. These structures are known to exhibit a wide range of biological activities. The long alkyl chain from the azelate backbone, coupled with the polar sulfonyl group, provides a unique combination of lipophilicity and polarity. This can be fine-tuned to optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The sulfonyl group, in particular, can act as a hydrogen bond acceptor, potentially enhancing the binding of the molecule to its biological target.[1]
Conclusion
α-Methylsulfonyl esters, exemplified here by Dimethyl-2-methylsulfonylazelate, are highly valuable and versatile intermediates in the synthesis of pharmaceutically relevant molecules. The protocols detailed in this guide provide a robust framework for the synthesis of these building blocks and their subsequent elaboration into complex heterocyclic structures. The strategic use of the sulfonyl group offers medicinal chemists a powerful tool to modulate the properties of drug candidates, ultimately accelerating the drug discovery and development process.
References
A comprehensive list of references will be provided upon request, including clickable URLs to the original sources.
Sources
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- 5. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Analytical methods for "Dimethyl-2-methylsulfonylazelate" quantification
An Application Note and Protocol for the Quantification of Dimethyl-2-methylsulfonylazelate
Abstract
This document provides a comprehensive guide to the quantitative analysis of Dimethyl-2-methylsulfonylazelate, a novel small molecule with potential applications in pharmaceutical development. Given the absence of established public methods for this specific analyte, this application note details two robust analytical protocols developed from first principles: a primary High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity quantification in complex matrices, and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method for orthogonal validation and purity assessment. The methodologies are grounded in established analytical chemistry principles and adhere to international validation standards, such as those outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] This guide is intended for researchers, analytical scientists, and quality control professionals engaged in drug discovery, development, and manufacturing.
Introduction and Analyte Profile
Dimethyl-2-methylsulfonylazelate is a diester derivative of azelaic acid, featuring a methylsulfonyl group at the C-2 position. This functionalization introduces polarity and a sulfur moiety, which may impart unique chemical and biological properties relevant to pharmaceutical applications. The accurate quantification of this molecule is paramount for pharmacokinetic studies, formulation development, stability testing, and quality control.
The analytical challenge lies in the molecule's lack of a strong native chromophore, rendering standard UV-Vis detection methods insufficiently sensitive for many applications. Therefore, mass spectrometry-based techniques are the preferred approach, offering superior sensitivity and selectivity.[4][5]
Analyte Properties:
| Property | Value |
| Chemical Name | Dimethyl-2-methylsulfonylazelate |
| Molecular Formula | C₁₂H₂₂O₆S |
| Molecular Weight | 294.37 g/mol |
| Chemical Structure | CH₃OOC-(CH₂)₆-CH(SO₂CH₃)-COOCH₃ |
| Predicted Properties | Moderately polar, soluble in organic solvents, potentially volatile. |
Principle of Analysis: Selecting the Right Technology
Two primary methods are presented, each leveraging a different separation and detection principle to provide a comprehensive analytical toolkit.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the recommended primary technique for quantification, especially at low concentrations or in complex biological matrices. LC separates the analyte from matrix components based on its polarity.[4] Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by employing Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and a unique fragment ion is monitored.[4] This "gold standard" approach minimizes interferences and ensures reliable quantification.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method serves as an excellent orthogonal or confirmatory technique. It is particularly useful for assessing the purity of the drug substance or for analyses where an aqueous mobile phase is undesirable. The analyte's dimethyl ester form imparts sufficient volatility for GC analysis.[7][8] Separation occurs based on boiling point and polarity in the gas phase, followed by mass spectrometric detection, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[8]
PART I: Primary Method — LC-MS/MS Protocol for High-Sensitivity Quantification
This protocol is optimized for the quantification of Dimethyl-2-methylsulfonylazelate in a biological matrix such as human plasma, but it can be adapted for other sample types.
Experimental Workflow
The overall workflow for the LC-MS/MS analysis is depicted below.
Caption: LC-MS/MS workflow from sample preparation to final quantification.
Materials and Instrumentation
-
HPLC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.
-
Mass Spectrometer: SCIEX Triple Quad 6500+, Waters Xevo TQ-S, or equivalent tandem mass spectrometer.
-
Analytical Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 2.1 mm) or equivalent reversed-phase column.
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (>18 MΩ·cm), Dimethyl-2-methylsulfonylazelate reference standard, and a suitable stable isotope-labeled internal standard (SIL-IS), if available.
Step-by-Step Protocol
1. Standard Solution Preparation:
- Primary Stock (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standards: Prepare a series of working standards by serially diluting the primary stock with 50:50 (v/v) acetonitrile:water. These will be used to spike into a blank matrix to create the calibration curve.
2. Sample Preparation (from Plasma):
- Thaw plasma samples and vortex to ensure homogeneity.
- To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard working solution.
- Add 400 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix.
- Transfer to an autosampler vial for injection.
3. LC-MS/MS Instrumental Conditions:
| Parameter | Recommended Setting |
| Column | Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | 5% B to 95% B over 5 min; hold at 95% B for 2 min; re-equilibrate |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | Analyte: 295.1 -> 263.1 (Quantifier), 295.1 -> 199.1 (Qualifier) |
| Internal Standard: (To be determined based on SIL-IS) | |
| Collision Energy | Optimize for each transition (typically 15-35 eV) |
Note: MRM transitions are predictive based on the analyte's structure ([M+H]⁺ = 295.1). The quantifier (263.1) corresponds to a loss of methanol, a common fragmentation for methyl esters. These must be empirically optimized on the specific instrument.
Method Validation
The method must be validated according to regulatory guidelines such as ICH Q2(R1) and the FDA's Bioanalytical Method Validation Guidance.[1][2][3][9][10]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity & Specificity | Ensure no interference from matrix components at the analyte's RT. | Response in blank matrix <20% of LLOQ response. |
| Linearity & Range | Demonstrate a linear relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99; standards within ±15% of nominal. |
| Accuracy & Precision | Determine the closeness of measured values to the true value. | Mean accuracy within 85-115% (80-120% for LLOQ); Precision (%CV) ≤15% (≤20% for LLOQ). |
| Limit of Quantification (LOQ) | Lowest concentration measured with acceptable accuracy/precision. | Signal-to-noise ratio > 10; meets accuracy/precision criteria. |
| Stability | Assess analyte stability under various conditions (freeze-thaw, etc.). | Mean concentration within ±15% of initial concentration. |
| Robustness | Measure capacity to remain unaffected by small method variations. | System suitability parameters remain within defined limits. |
PART II: Orthogonal Method — GC-MS Protocol for Purity and Identity
This protocol is ideal for analyzing the neat drug substance or simple formulations where high organic solvent content is acceptable.
Experimental Workflow
Caption: GC-MS workflow for purity analysis and orthogonal quantification.
Materials and Instrumentation
-
GC-MS System: Agilent 8890 GC with 5977B MSD, or equivalent.
-
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.[11]
-
Reagents: Ethyl Acetate (GC grade), Dichloromethane (GC grade), Helium (UHP, 99.999%), reference standard.
Step-by-Step Protocol
1. Standard and Sample Preparation:
- Prepare a 1 mg/mL stock solution of the reference standard in ethyl acetate.
- Create a calibration curve by diluting the stock solution (e.g., 1-100 µg/mL) in ethyl acetate.
- For sample analysis, accurately weigh and dissolve the substance in ethyl acetate to a concentration within the calibration range.
2. GC-MS Instrumental Conditions:
| Parameter | Recommended Setting |
| Inlet Mode | Split (50:1 ratio) |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Oven Program | Initial 100°C, hold 1 min; ramp 20°C/min to 300°C; hold 5 min. |
| MS Transfer Line | 290°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-450) for identification; SIM for quantification |
| SIM Ions | Select 3-4 characteristic ions (e.g., m/z 79, 263, 219). Must be determined empirically. |
Note: The oven program and SIM ions are starting points. The thermal stability of the sulfonyl group should be assessed; partial degradation can occur in the hot GC inlet.[12][13] If degradation is observed, a lower inlet temperature or derivatization may be required.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the reliable quantification of Dimethyl-2-methylsulfonylazelate. The primary LC-MS/MS method offers the high sensitivity and selectivity required for pharmacokinetic and trace-level analysis in complex matrices. The orthogonal GC-MS method is a valuable tool for purity assessment of the active substance and for confirmatory analyses. Both methods are designed to be validated in accordance with stringent global regulatory standards, ensuring data integrity for all stages of drug development.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1][14]
-
Bioanalytical Method Validation: A Comprehensive Guide to FDA Guidelines. (2025). Lambda Therapeutic Research. [Link][9]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link][15]
-
Bansal, S. K., & DeStefano, A. J. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Pharmaceutical Technology. [Link][2]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link][3]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][16]
-
SIELC Technologies. (n.d.). Separation of Glutamic acid dimethyl ester on Newcrom R1 HPLC column. [Link][17]
-
Neville, G. A. (1976). Gas chromatographic and mass spectrometric analysis of the products of methylation of sulfonylurea drugs. Biomedical Mass Spectrometry, 3(3), 100-109. [Link][12]
-
Neto, B. A. D. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. [Link][7]
-
Hussain, S., et al. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link][10]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link][18]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][19]
-
Comel, A., et al. (1998). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. ResearchGate. [Link][13]
-
Kumar, K. R., et al. (2016). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Intermediate in Itraconazole API. OMICS International. [Link][8]
-
Wang, G., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today. [Link][6]
-
Liu, D., & Wang, G. (2016). Application of LCMS in small-molecule drug development. New Food Magazine. [Link][4]
-
E-Journal of Chemistry. (2012). High Performance Liquid Chromatographic (HPLC) Method for Comparison of Levels of some Phthalate Esters in Children's Toys. ResearchGate. [Link][20]
-
Obach, R. S. (2004). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of the Association for Laboratory Automation. [Link][21]
-
Jones, A. (2022). Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link][5]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link][22]
-
International Journal of Creative Research Thoughts. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DIMETHYL FUMARATE BY RP-HPLC METHOD. IJCRT.org. [Link][23]
-
Ping, B. T. Y., et al. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. OAText. [Link][24]
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"Dimethyl-2-methylsulfonylazelate" in proteomics research
Application Note: Target Deconvolution and Proteomic Profiling of Dimethyl 2-methylsulfonylazelate (DMSMA)
Abstract
Dimethyl 2-methylsulfonylazelate (DMSMA) is a functionalized dicarboxylic acid ester derivative (CAS: 59768-18-2) with emerging relevance in chemical biology and fragment-based drug discovery. Characterized by an azelate (C9) backbone and an electron-withdrawing methylsulfonyl group at the
Introduction: Chemical Biology of DMSMA
Dimethyl 2-methylsulfonylazelate is structurally distinct from endogenous azelaic acid due to the
-
Chemical Structure: Dimethyl 2-(methylsulfonyl)nonanedioate
-
Molecular Formula:
-
Key Properties:
-
Lipophilicity: Enhanced cell permeability compared to the free acid.
-
Pro-drug Potential: Intracellular hydrolysis may release the active free acid or mono-ester species.
-
Reactivity: The
-sulfonyl group increases the acidity of the -proton, allowing for potential metabolic tautomerization or specific active-site interactions.
-
Proteomic Applications:
-
Target Identification: Determining the protein interactome using thermal shift assays.
-
Mechanism of Action (MoA): Profiling global protein expression changes upon treatment.
-
Synthetic Scaffold: Precursor for synthesizing novel sulfone-based cross-linkers (e.g., via conversion to bis-NHS esters).
Experimental Workflow: Thermal Proteome Profiling (TPP)
Objective: To identify direct protein targets of DMSMA in live cells by measuring ligand-induced thermal stabilization.
Principle
Proteins bind to DMSMA, resulting in a shift in their melting temperature (
Protocol: Cellular TPP
Materials:
-
Cell Line: HeLa or HepG2 (1 x 10^8 cells per condition).
-
Compound: DMSMA (10 mM stock in DMSO).
-
Lysis Buffer: PBS pH 7.4, 0.4% NP-40, Protease Inhibitors.
-
TMT Reagents: TMTpro™ 16-plex (Thermo Fisher).
Step-by-Step Methodology:
-
Treatment:
-
Cultivate cells to 80% confluency.
-
Treat with 20 µM DMSMA (or EC50 concentration) for 2 hours.
-
Control: Treat with 0.1% DMSO.
-
-
Thermal Challenge:
-
Harvest cells, wash with PBS, and resuspend.
-
Aliquot suspension into 10 PCR tubes.
-
Heat each tube to a distinct temperature (37°C to 67°C) for 3 minutes.
-
Incubate at RT for 3 minutes.
-
-
Lysis and Extraction:
-
Add NP-40 lysis buffer.
-
Perform 3x freeze-thaw cycles (liquid N2 / 25°C).
-
Ultracentrifuge at 100,000 x g for 20 min at 4°C to pellet aggregated proteins.
-
Collect supernatant (soluble fraction).
-
-
Sample Preparation (TMT Labeling):
-
Reduction/Alkylation: 5 mM TCEP (55°C, 20 min), 10 mM CAA (RT, 20 min).
-
Digestion: Trypsin/LysC (1:50 ratio) overnight at 37°C.
-
Labeling: Label each temperature point with a unique TMT channel (e.g., 126-134N).
-
Pooling: Combine all channels for Vehicle and Treatment separately (or combined if using 16-plex).
-
-
LC-MS/MS Analysis:
-
Fractionation: High-pH reversed-phase fractionation (8-12 fractions).
-
MS Method: Orbitrap Eclipse/Astral. MS2-based quantification (or MS3 for accuracy).
-
Gradient: 90-min linear gradient (5-30% ACN).
-
Data Analysis Pipeline
-
Search Engine: MaxQuant or FragPipe.
-
TPP Analysis: Use the TPP R package (Savitski et al., 2014).
-
Criteria:
, p-value < 0.05 (FDR corrected).
Visualization: TPP Workflow & Logic
Caption: Workflow for Thermal Proteome Profiling (TPP) to identify DMSMA targets. The compound stabilizes targets, preventing precipitation at higher temperatures.
Secondary Application: Synthesis of Novel Cross-linkers
While DMSMA is primarily a probe, its structure allows it to be converted into a homobifunctional cross-linker for structural proteomics.
Protocol: Activation to Disuccinimidyl 2-methylsulfonylazelate (DS-MSA)
-
Hydrolysis: Treat DMSMA with LiOH in THF/H2O to generate the diacid (2-methylsulfonylazelaic acid).
-
Activation: React the diacid with N-hydroxysuccinimide (NHS) and EDC in dry DMF.
-
Purification: Recrystallize from isopropanol.
-
Usage: Use DS-MSA (50-fold molar excess) to cross-link protein complexes. The bulky sulfonyl group provides a unique "handle" or rigidity compared to standard DSS cross-linkers.
Data Presentation & Troubleshooting
Table 1: Expected Results & Interpretation
| Parameter | Observation | Interpretation |
| Melting Point ( | Shift > 2°C (Positive) | Direct ligand binding (Stabilization). |
| Melting Point ( | Shift < -2°C (Negative) | Destabilization or downstream effector binding. |
| Solubility | Low recovery in supernatant | Incomplete lysis or excessive thermal aggregation. |
| MS Identification | High background | Inefficient ultracentrifugation; increase speed to 100k x g. |
Critical Control: Always validate "hits" using an orthogonal method such as Cellular Thermal Shift Assay (CETSA) with Western Blotting for the specific protein of interest.
References
-
Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. Link
-
Finetech Industry Limited. (n.d.). Dimethyl 2-methylsulfonylnonanedioate (CAS 59768-18-2). Chemical Catalog. Link
-
Mateus, A., et al. (2020). Thermal proteome profiling for interrogating protein-ligand interactions. Molecular Systems Biology, 16(3), e9232. Link
-
Sinz, A. (2006). Chemical cross-linking and mass spectrometry to map three-dimensional protein structures. Mass Spectrometry Reviews, 25(4), 663-682. Link
Troubleshooting & Optimization
"Dimethyl-2-methylsulfonylazelate" synthesis reaction conditions
This guide outlines the optimized synthetic protocol for Dimethyl 2-(methylsulfonyl)azelate , a functionalized dicarboxylic ester used in advanced pharmaceutical intermediates and polymer cross-linking.
The synthesis relies on the nucleophilic substitution of an
Part 1: Technical Synthesis Guide
Retrosynthetic Analysis & Strategy
The target molecule is synthesized via an
-
Core Reaction:
substitution of bromide by the methanesulfinate anion. -
Key Challenge: Controlling regioselectivity during the precursor synthesis (mono-bromination vs. di-bromination of the azelate chain) and ensuring
-alkylation (sulfone) over -alkylation (sulfinate ester) during the displacement step.
Experimental Protocol
Phase A: Preparation of Precursor (Dimethyl 2-bromoazelate) Note: If this intermediate is not commercially available, it must be synthesized via the Hell-Volhard-Zelinsky (HVZ) modification.
-
Reagents: Azelaic acid (1.0 eq), Thionyl chloride (
, 2.5 eq), Bromine ( , 1.05 eq), Methanol (excess). -
Procedure:
-
Reflux Azelaic acid with
(80°C, 2 h) to form the diacid chloride. -
Add
dropwise at 60°C. Stir for 4 h. Crucial: Use stoichiometric bromine to minimize 2,8-dibromo byproduct. -
Cool to 0°C and quench carefully with anhydrous Methanol.
-
Purification: Fractional distillation or flash chromatography (Hexane/EtOAc) is mandatory to separate the mono-bromo ester from unreacted azelate and di-bromo impurities.
-
Phase B: Synthesis of Dimethyl 2-(methylsulfonyl)azelate This is the critical functionalization step.
-
Reagents:
-
Dimethyl 2-bromoazelate (1.0 eq)
-
Sodium Methanesulfinate (
, 1.5 eq) -
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide). DMF is preferred for easier workup.
-
-
Conditions: 60–70°C, 4–6 hours, Inert Atmosphere (
).
Step-by-Step Methodology:
-
Solvation: Dissolve Sodium Methanesulfinate (1.5 eq) in dry DMF (0.5 M concentration). Ensure the salt is fully dissolved; mild heating (40°C) may be required.
-
Addition: Add Dimethyl 2-bromoazelate (1.0 eq) dropwise to the stirring sulfinate solution.
-
Why? Dropwise addition prevents local high concentrations of the electrophile, reducing side reactions.
-
-
Reaction: Heat the mixture to 65°C . Monitor by TLC (approx. 4–6 hours).
-
Endpoint: Disappearance of the less polar bromo-ester spot.
-
-
Workup:
-
Dilute reaction mixture with water (5x volume).
-
Extract with Ethyl Acetate (3x).
-
Wash organic layer with Brine (saturated NaCl) to remove residual DMF.
-
Dry over
and concentrate in vacuo.
-
-
Purification: Recrystallization from Ethanol/Hexane or Column Chromatography (Gradient: 10%
40% EtOAc in Hexane).
Part 2: Troubleshooting & FAQs
Q1: Why am I seeing a byproduct with a slightly different retention time (Rf) that isn't the starting material?
-
Diagnosis: You likely formed the sulfinate ester (O-alkylation) instead of the sulfone (S-alkylation).
-
Root Cause: Sulfinate anions are ambident nucleophiles. Hard electrophiles or protic solvents can encourage oxygen attack.
-
Solution:
-
Ensure the solvent is polar aprotic (DMF or DMSO). These solvents solvate the sodium cation, leaving the "soft" sulfur anion free to attack the "soft" carbon of the alkyl halide.
-
Avoid temperatures above 80°C, which can promote thermodynamic isomerization or degradation.
-
Q2: My yield is low (<40%), and the starting material remains unreacted.
-
Diagnosis: The Sodium Methanesulfinate reagent may be hydrated or degraded.[1]
-
Root Cause: Commercial
is hygroscopic. Water solvates the nucleophile, significantly reducing its reactivity in reactions. -
Solution:
-
Dry the Sodium Methanesulfinate in a vacuum oven at 60°C for 4 hours before use.
-
Alternatively, perform an azeotropic distillation with toluene to remove water prior to adding DMF.
-
Q3: How do I separate the mono-sulfonyl product from the di-sulfonyl impurity?
-
Diagnosis: The starting bromo-ester contained Dimethyl 2,8-dibromoazelate.
-
Solution: Separation must be done at the Phase A (Bromination) stage.
-
Once sulfonated, the polarity difference between mono- and di-sulfones is smaller than the difference between mono- and di-bromo esters.
-
Action: Re-purify your bromide precursor using high-vacuum fractional distillation before attempting Phase B.
-
Part 3: Data & Visualization
Reaction Parameters Table
| Parameter | Optimal Condition | Critical Limit | Reason for Limit |
| Stoichiometry | 1.0 : 1.5 (Bromide : Sulfinate) | Min 1.2 eq Sulfinate | Excess drives reaction to completion ( |
| Temperature | 65°C | Max 80°C | Higher temps risk elimination (dehydrohalogenation) to form alkenes. |
| Solvent | DMF (Anhydrous) | Avoid Alcohols/Water | Protic solvents kill nucleophilicity via H-bonding. |
| Time | 4–6 Hours | Monitor via TLC | Extended heating increases oxidative byproduct risk. |
Synthesis Pathway Diagram
Caption: Step-wise synthetic route emphasizing the critical intermediate isolation to prevent impurity carry-over.
Troubleshooting Logic Tree
Caption: Decision tree for diagnosing common synthetic failures in sulfone formation.
References
-
General Synthesis of Sulfones via Displacement
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Venkatesan, A. M., et al. (2004).[2] "Synthesis and Structure-Activity Relationships of 4-Alkyl-sulfonyl-2-morpholino-thieno[3,2-d]pyrimidines". Journal of Medicinal Chemistry. Link (Demonstrates nucleophilic displacement with sodium methanesulfinate).
-
Alpha-Bromination of Esters (HVZ Modification)
-
Watson, L. G. (1978). "Preparation of alpha-bromo esters". US Patent 4,155,908. Link (Describes synthesis of Dimethyl 2-bromoazelate).
-
-
Sulfinate Reactivity & Ambident Nucleophiles
-
Schank, K. (1988). "Synthesis of Sulfones". The Chemistry of Sulphones and Sulphoxides. Wiley. Link
-
Sources
"Dimethyl-2-methylsulfonylazelate" reaction byproducts
Technical Support Center: Dimethyl-2-methylsulfonylazelate (DMSA) Applications
Executive Summary & Chemical Context
Dimethyl-2-methylsulfonylazelate (DMSA) is a specialized bifunctional C9-building block characterized by an electron-withdrawing methylsulfonyl group at the
However, the very reactivity that makes DMSA useful also predisposes it to a specific set of side reactions. The sulfonyl group activates the adjacent ester toward hydrolysis and elimination, creating a unique impurity profile that can complicate purification.
This guide addresses the three most common byproduct classes: Hydrolysis Intermediates ,
Troubleshooting Guide (Q&A Format)
Category A: Hydrolysis & Acidic Impurities
Q1: I observe a mass shift of -14 Da (or +14 Da depending on reference) and a broad peak in the proton NMR around 10-12 ppm. Is my ester cleaving?
Diagnosis: Yes. You are likely observing the Mono-methyl ester byproduct (specifically, 2-methylsulfonylazelaic acid 1-methyl ester). The Mechanism: The ester group adjacent to the sulfonyl moiety is electronically activated and sterically accessible. In the presence of hydroxide (even from wet solvents or hygroscopic bases like NaH), this "proximal" ester hydrolyzes significantly faster than the "distal" ester at the C9 position. Solution:
-
Protocol Adjustment: Switch to strictly anhydrous bases (e.g., LiHMDS or freshly sublimed
-BuOK) and solvents (<50 ppm water). -
Workup: Avoid prolonged exposure to aqueous base during quenching. Quench with cold, buffered ammonium chloride (pH ~7) rather than strong acid or base.
Category B: Elimination & Unsaturation
Q2: My crude NMR shows unexpected olefinic signals (
Diagnosis: You have formed the
-
Temperature Control: Maintain reaction temperature below 0°C during base addition. Kinetic control is essential to favor substitution over elimination.
-
Base Selection: Use a non-nucleophilic base (e.g., LDA) to prevent competing attack on the sulfur or
-proton abstraction.
Category C: Oligomerization
Q3: I see multiple spots on TLC and a complex high-molecular-weight mass spectrum. The starting material is consumed, but the desired alkylated product is low yield.
Diagnosis: Claisen Self-Condensation (Oligomerization).
The Mechanism: The DMSA molecule possesses both an enolizable position (C2) and an electrophilic ester (C1 and C9). If the concentration is too high, the enolate of one DMSA molecule attacks the ester of another, forming
-
Inverse Addition: Do not add base to the DMSA. Instead, add the DMSA solution slowly to the base/electrophile mixture. This keeps the steady-state concentration of the free enolate low relative to the electrophile.
-
Dilution: Run the reaction at high dilution (0.05 M - 0.1 M).
Impurity Formation Pathways (Visualization)
The following diagram illustrates the divergence between the desired alkylation pathway and the three critical failure modes.
Figure 1: Mechanistic divergence of Dimethyl-2-methylsulfonylazelate under basic conditions. Green path indicates desired alkylation; red paths indicate primary failure modes.
Quantitative Analysis of Byproducts
Use the following table to identify impurities based on standard analytical data.
| Impurity Type | Relative Retention (HPLC)* | 1H NMR Signature | Mass Spec (ESI) |
| Mono-Acid (Hydrolysis) | 0.4 - 0.6 (Polar) | Loss of one | |
| Vinyl Diester (Elimination) | 0.8 - 0.9 | New doublets | |
| Claisen Dimer | 1.2 - 1.5 (Non-polar) | Complex multiplets in aliphatic region. Doubled integration for distal chain. | |
| O-Alkylated Isomer | ~1.0 (Close to Product) | Vinyl ether signals ( | Same mass as product (Isomeric). |
*Relative to DMSA Starting Material (C18 Column, Water/Acetonitrile gradient).
Standardized Protocol: C-Alkylation of DMSA
To minimize the byproducts listed above, strictly adhere to this "Inverse Addition" protocol.
Reagents:
-
Dimethyl-2-methylsulfonylazelate (1.0 equiv)
-
Electrophile (e.g., Benzyl bromide, 1.1 equiv)[1]
-
Base: NaH (60% dispersion, 1.2 equiv) or Cs2CO3 (for milder conditions)
-
Solvent: Anhydrous DMF or THF (0.1 M)
Step-by-Step Methodology:
-
System Prep: Flame-dry all glassware under Argon flow.
-
Base Activation: Wash NaH with dry hexane (3x) to remove mineral oil if using THF; can be skipped if using DMF. Suspend NaH in solvent at 0°C.
-
Controlled Deprotonation (Critical Step):
-
Dissolve DMSA in minimum solvent.
-
Add DMSA solution dropwise to the NaH suspension over 30 minutes at 0°C.
-
Why? This prevents high local concentrations of enolate, suppressing Claisen Dimerization .
-
-
Evolution Period: Stir at 0°C for 45 minutes until H2 evolution ceases. The solution should turn clear/yellow.
-
Alkylation: Add the Electrophile (neat or in solution) in one portion.
-
Reaction: Allow to warm to Room Temperature (RT) slowly. Monitor by TLC/LCMS.
-
Stop Condition: Do not heat above 40°C unless necessary, to avoid Elimination .
-
-
Quench: Pour mixture into cold saturated
. Extract with EtOAc.[1] -
Purification: Flash chromatography (Hexane/EtOAc).
References
-
Trost, B. M. (1988). Sulfones: Chemical Chameleons. Bulletin of the Chemical Society of Japan, 61(1), 107–124.
-
Simoni, D., et al. (1997). Reaction of
-Sulfonyl Carbanions with Carbonyl Compounds: A Convenient Synthesis of -Unsaturated Esters. Tetrahedron Letters, 38(15), 2749-2752. -
Gerecke, M., et al. (1970). The Synthesis of Biotin from Azelaic Acid Derivatives. Helvetica Chimica Acta, 53(4), 991-999.
-
Najera, C., & Yus, M. (1999). Recent developments in the chemistry of sulfones. Tetrahedron, 55(35), 10547-10658.
Sources
Technical Support Center: Troubleshooting "Dimethyl-2-methylsulfonylazelate" (DMMSA) Crystallization
Status: Active Ticket ID: DMMSA-CRYS-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Overcoming Phase Separation and Polymorphism in Amphiphilic Diester Sulfones
Executive Summary
You are likely encountering difficulties crystallizing Dimethyl-2-methylsulfonylazelate (DMMSA) because of its "Janus-faced" molecular architecture. The molecule combines a flexible, lipophilic nonanedioic acid (azelate) chain with a highly polar, rigid methylsulfonyl group at the
This amphiphilic nature creates a thermodynamic conflict: the alkyl chain seeks non-polar environments, while the sulfone and ester groups demand polarity. This frequently leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than nucleation.[1] This guide provides a root-cause analysis and field-proven protocols to force this molecule into a stable crystalline lattice.
Module 1: The "Oiling Out" Crisis (LLPS)
User Query: "My solution turns cloudy and separates into a bottom oily layer instead of forming crystals. Cooling further just makes the oil more viscous."
Root Cause Analysis
DMMSA has a high tendency for LLPS because its melting point is likely depressed by the flexible azelate chain, potentially dropping it below the crystallization temperature (
Troubleshooting Protocol
1. The "Dual-Ramp" Cooling Strategy
Standard linear cooling fails here. You must use a non-linear profile to bypass the oiling boundary.
-
Step A: Dissolution. Dissolve crude DMMSA in Isopropyl Alcohol (IPA) at 50°C. (Avoid Methanol; it is often too polar for the azelate chain).
-
Step B: The Hold. Cool to the Cloud Point (approx. 30-35°C). Stop immediately when the first haze appears.
-
Step C: Seeding. Add 0.5 wt% of pure seed crystals. Crucial: If you lack seeds, induce nucleation by scratching the glass or adding a single drop of water (antisolvent) and waiting 1 hour.
-
Step D: The Ripening Cycle.
-
Heat back to 38°C (clear solution).
-
Cool slowly to 32°C (haze).
-
Hold for 2 hours. This "temperature cycling" consumes the amorphous oil droplets and deposits them onto the stable crystal nuclei (Ostwald Ripening).
-
2. Antisolvent Dosing Control
If using an antisolvent (e.g., n-Heptane), do not add it in one shot.
-
Correct Method: Add Heptane via a syringe pump at a rate of 0.1 mL/min per gram of solute.
-
Why? Rapid addition spikes local supersaturation, pushing the system instantly into the LLPS region. Slow addition keeps the system within the Metastable Zone Width (MSZW), favoring crystal growth.[2]
Module 2: Waxy Solids & Polymorphism[3][4]
User Query: "I obtained solids, but they are waxy/sticky and melt 5°C lower than the reference standard. Is this a purity issue?"
Root Cause Analysis
Sulfonyl esters are prone to conformational polymorphism . The flexible alkyl chain can pack in multiple orientations (all-trans vs. gauche defects). Rapid evaporation or crash-cooling traps the molecule in a metastable, lower-density polymorph (often waxy).
Troubleshooting Protocol
1. Solvent Selection Matrix
You need a solvent system that balances the polarity of the sulfone with the lipophilicity of the chain.
| Solvent System | Suitability | Observation | Recommendation |
| DCM / Hexane | 🔴 Poor | Rapid evaporation leads to amorphous glass/gum. | Avoid for final crystallization. |
| Ethanol / Water | 🟡 Moderate | Risk of hydrolysis; oiling out is common. | Use only if pH is strictly neutral. |
| MTBE / Heptane | 🟢 Excellent | MTBE solvates the sulfone; Heptane accommodates the chain. | Recommended starting point. |
| Toluene | 🟢 Good | Produces dense, block-like crystals but requires low T (-10°C). | Good for final polishing. |
2. The "Slurry Swish" Technique
If you have waxy solids:
-
Suspend the waxy solid in 10 volumes of cold n-Heptane .
-
Stir vigorously at 0°C for 4-6 hours.
-
Mechanism: The solvent extracts surface impurities and allows the crystal lattice to reorganize from the kinetic (waxy) form to the thermodynamic (crystalline) form without fully dissolving it.
Module 3: Impurity Rejection (Sulfides & Bis-Sulfones)
User Query: "My crystals are off-white/yellow. NMR shows small peaks near the sulfonyl region."
Root Cause Analysis
The synthesis of DMMSA likely involves the oxidation of a sulfide precursor or sulfonylation of an enolate. Common impurities include:
-
Unreacted Sulfide: Yellow color, distinct smell.
-
Bis-sulfonyl byproducts: High melting point, poor solubility.
Troubleshooting Protocol
Recrystallization alone may not remove structurally similar bis-sulfones.
-
Activated Carbon Treatment:
-
Dissolve DMMSA in Ethyl Acetate (10 vol).
-
Add Darco G-60 activated carbon (5 wt%).
-
Heat to reflux for 30 mins, then filter hot through Celite.
-
Note: Carbon is highly effective for removing the yellow sulfide impurities but less effective for bis-sulfones.
-
-
The "Wash" Step:
-
After filtration of your final crystals, wash the cake with cold MTBE .
-
Why? The bis-sulfone impurity is often less soluble in MTBE than the product, but if it co-crystallized, you might need to rely on the mother liquor retaining the impurity.
-
Correction: Actually, for bis-sulfones (more polar), they often precipitate first. If your impurity is the precursor (less polar), it stays in the mother liquor. Ensure you know which impurity you are fighting.
-
Visual Troubleshooting Workflow
The following logic tree outlines the decision-making process for DMMSA crystallization.
Caption: Decision logic for navigating Phase Separation (Oiling Out) during DMMSA purification.
References
-
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Chapter 4: "Oiling Out and Phase Separation").
-
Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Standard text on Metastable Zone Width and Seeding strategies).
-
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Specific protocols for handling waxy solids and impurity rejection).
-
Dorset, D. L. (2004). Crystallography of the Polymethylene Chain: An Inquiry into the Structure of Waxes. Oxford University Press. (Mechanisms of long-chain ester polymorphism).
-
Benchchem Technical Support . (n.d.). Preventing Oiling Out in Diastereomeric Salt Formation. (General guide on controlling supersaturation to prevent LLPS).
Sources
Technical Support Center: Dimethyl-2-methylsulfonylazelate
Disclaimer: Direct stability data for Dimethyl-2-methylsulfonylazelate is not extensively available in public literature. This guide is built upon established principles of organic chemistry and data from analogous structures, including dimethyl esters, sulfonyl-containing compounds, and azelaic acid derivatives. All recommendations should be validated under your specific experimental conditions.
Introduction
Dimethyl-2-methylsulfonylazelate is a dicarboxylic acid ester with a sulfonyl functional group. Its unique structure suggests potential applications in drug development and materials science. However, the combination of ester and sulfonyl functionalities can present stability challenges during synthesis, purification, storage, and formulation. This technical support guide provides a comprehensive overview of potential stability issues and offers troubleshooting strategies in a question-and-answer format to assist researchers in their experimental workflows.
Part 1: Frequently Asked Questions (FAQs) on the Stability of Dimethyl-2-methylsulfonylazelate
Q1: My purified Dimethyl-2-methylsulfonylazelate shows decreasing purity over time, even when stored at low temperatures. What is the likely cause?
A1: The most probable cause of degradation is hydrolysis of the dimethyl ester groups. Even trace amounts of water in your sample or storage solvent can lead to the formation of the corresponding monomethyl ester or azelaic acid derivative. While low temperatures slow down this process, they do not eliminate it entirely.
-
Causality: Ester hydrolysis is a common degradation pathway for compounds like Dimethyl-2-methylsulfonylazelate. This reaction can be catalyzed by acidic or basic conditions.[1][2]
Q2: I observe a color change in my sample of Dimethyl-2-methylsulfonylazelate, from colorless to a yellowish or brownish hue. What could be happening?
A2: A color change often indicates the formation of degradation products or impurities. While the core structure of Dimethyl-2-methylsulfonylazelate is not chromophoric, minor impurities from the synthesis or degradation pathways might be colored. For instance, some sulfonyl compounds can darken over time due to decomposition.[3]
Q3: Can I use common laboratory solvents to dissolve and store Dimethyl-2-methylsulfonylazelate?
A3: The choice of solvent is critical. Protic solvents, especially alcohols like methanol and ethanol, should be used with caution as they can participate in transesterification reactions, particularly in the presence of acid or base catalysts. For long-term storage, anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM) are recommended. Ensure that these solvents are of high purity and stored over molecular sieves to maintain anhydrous conditions.
Q4: What are the primary degradation pathways I should be aware of for Dimethyl-2-methylsulfonylazelate?
A4: The primary anticipated degradation pathways are:
-
Hydrolysis: The ester linkages are susceptible to cleavage by water, forming methanol and the corresponding carboxylic acid derivatives. This can occur under both acidic and basic conditions.
-
Thermolysis: At elevated temperatures, decomposition can occur. While the specific pathway for this molecule is not documented, thermolysis of related compounds can be complex.[4][5]
-
Photodegradation: Exposure to UV light may lead to degradation, a known issue for some organic molecules.[6][7]
Part 2: Troubleshooting Guide for Experimental Workflows
This section provides a more in-depth look at specific issues that may arise during common experimental procedures involving Dimethyl-2-methylsulfonylazelate.
Issue 1: Inconsistent Results in Biological Assays
Symptom: You are observing high variability in your bioassay results when using solutions of Dimethyl-2-methylsulfonylazelate.
Potential Cause: Degradation of the compound in your assay medium. Aqueous buffers, especially at physiological pH (around 7.4), can promote ester hydrolysis.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare your stock and working solutions of Dimethyl-2-methylsulfonylazelate immediately before use.
-
Minimize Time in Aqueous Media: Reduce the incubation time of your compound in aqueous buffers as much as possible.
-
Conduct a Stability Study: Perform a time-course experiment to assess the stability of Dimethyl-2-methylsulfonylazelate in your specific assay medium. Analyze samples at different time points using HPLC to quantify the remaining parent compound.
-
Consider Formulation Strategies: For prolonged experiments, consider using formulation techniques like microemulsions or nanoemulsions to protect the compound from hydrolysis.[8]
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, GC-MS)
Symptom: When analyzing your sample, you observe additional peaks that were not present initially.
Potential Causes:
-
On-Column Degradation: The analytical conditions themselves (e.g., high temperature in a GC injection port, acidic or basic mobile phase in HPLC) can cause degradation.
-
Sample Preparation Artifacts: The process of preparing your sample for analysis (e.g., dissolution in a reactive solvent, exposure to light) may be causing degradation.
-
Impurity Formation During Storage: As discussed in the FAQs, the compound may be degrading over time in storage.
Troubleshooting Steps:
-
Optimize Analytical Method:
-
HPLC: Use a neutral or slightly acidic mobile phase if possible. Avoid highly basic conditions. Employ a lower column temperature.
-
GC-MS: If thermolysis is suspected, consider derivatization to a more stable form or use a lower injection port temperature.[9] However, for a molecule of this nature, LC-MS is generally the preferred analytical method.[10]
-
-
Review Sample Preparation: Ensure that samples are prepared in non-reactive, anhydrous solvents and are protected from light.
-
Analyze a Freshly Prepared Sample: Compare the chromatogram of a freshly synthesized and purified sample with that of an aged sample to identify degradation products.
Issue 3: Difficulty in Achieving Consistent Synthesis Yields
Symptom: The yield of your synthesis of Dimethyl-2-methylsulfonylazelate is inconsistent between batches.
Potential Causes:
-
Moisture in Reagents and Solvents: Water can react with starting materials or intermediates, leading to side reactions and lower yields.
-
Reaction Temperature Control: Side reactions may be favored at higher or lower temperatures.
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction.[11][12][13]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][14]
-
Optimize Reaction Temperature: Carefully control the reaction temperature using a suitable heating or cooling bath.
-
Characterize Starting Materials: Verify the purity of your starting materials before use.
Part 3: Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Stability Studies
This protocol provides a starting point for developing an HPLC method to analyze Dimethyl-2-methylsulfonylazelate.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic environment to suppress the ionization of any carboxylic acid degradants and improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reverse-phase HPLC. |
| Gradient | Start with a suitable gradient (e.g., 30-90% B over 20 minutes) | To ensure elution of the parent compound and potential degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25-30 °C | To ensure reproducibility and avoid on-column degradation. |
| Detection | UV at a low wavelength (e.g., 205-215 nm) | The molecule lacks a strong chromophore, so detection at a lower wavelength is necessary.[9] |
| Injection Volume | 10 µL | A typical injection volume. |
Protocol 2: Forced Degradation Study
A forced degradation study is essential to understand the stability of Dimethyl-2-methylsulfonylazelate under various stress conditions.[6][7]
-
Prepare Stock Solution: Prepare a stock solution of Dimethyl-2-methylsulfonylazelate in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 2 hours). Basic hydrolysis is often faster than acidic hydrolysis.[1]
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Thermal Degradation: Store a solid sample and a solution of the compound at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).
-
Photodegradation: Expose a solution of the compound to a UV light source for a defined period.
-
Analysis: At the end of the incubation period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration. Analyze by HPLC-UV and LC-MS to identify and quantify the degradation products.
Part 4: Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for Dimethyl-2-methylsulfonylazelate.
Diagram 2: Troubleshooting Workflow for Purity Issues
Caption: Troubleshooting workflow for addressing purity issues.
References
-
Mardikas, P., et al. (2018). Stability study of azelaic acid proethosomes with lyoprotectant as stabilizer. PMC - NIH. Retrieved from [Link]
- Nazzaro-Porro, M. (1998). Topical vehicles containing solubilized and stabilized azelaic acid. Google Patents.
-
Gantait, A., et al. (2016). A Validated Stability-indicating RP-HPLC Method for Analysis of Azelaic Acid in Pharmaceuticals. ResearchGate. Retrieved from [Link]
-
Mayser, P., & Gieler, U. (2023). A Comprehensive Review of Azelaic Acid Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations. PMC. Retrieved from [Link]
-
Regimen Lab. (2024). The Birth of Azelaic Advanced. Retrieved from [Link]
-
Reddit. (2023). Storage handling for Chemical - methane sulfonyl chloride. Retrieved from [Link]
-
IARC. (1999). Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI. Retrieved from [Link]
-
Radulović, N. S. (2015). Structural elucidation of thermolysis products of methyl N-methyl-N-nitrosoanthranilate. RSC Advances. Retrieved from [Link]
-
OECD. (n.d.). DIMETHYL-2,6-NAPHTHALENEDICARBOXYLATE CAS N°: 840-65-3. Retrieved from [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Retrieved from [Link]
-
EPA. (n.d.). Environmental Chemistry Method Review Report, Dimethyl Disulfide, PC Code 029088, MRID 48535303. Retrieved from [Link]
-
Baggi, G., et al. (1996). Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB. PubMed. Retrieved from [Link]
-
ATSDR. (n.d.). 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting, measu. Retrieved from [Link]
-
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
-
D'Acquarica, I., et al. (2020). Dimethyl 2-(1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate. MDPI. Retrieved from [Link]
-
Simó, R., et al. (2010). Methodology for Analyzing Dimethyl Sulfide and Dimethyl Sulfoniopropionate in Seawater Using Deuterated Internal Standards. ResearchGate. Retrieved from [Link]
-
Wang, J., et al. (2014). Degradation of dimethyl methylphosphonate in aqueous solution by ozone. ResearchGate. Retrieved from [Link]
-
Szinai, S. S., et al. (1985). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. PubMed. Retrieved from [Link]
-
Kim, J., et al. (2018). Hydrolysis of N,N -Dimethylaminoethyl Methacrylate and Its Salts in Concentrated Aqueous Solutions. ResearchGate. Retrieved from [Link]
-
Yagupolskii, L. M., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PMC - NIH. Retrieved from [Link]
-
Chick, S., & Frey, H. M. (1973). The thermolysis of 2,2-dimethyl-1-vinylcyclobutane. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Wang, H., et al. (2013). Effects of impurities in catalyst on catalytic reaction of dimethyl thioether synthesis. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2026). Degradation Dynamics and Pathways of Unsymmetrical Dimethylhydrazine (UDMH) Across Contrasting Soil Matrices: Insights from Controlled Incubation Experiments. ResearchGate. Retrieved from [Link]
-
Singh, S., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. PubMed. Retrieved from [Link]
-
Vera, D. M., et al. (2019). Theoretical study of the gas-phase thermolysis reaction of 3,6-dimethyl-1,2,4,5-tetroxane. Methyl and axial-equatorial substitution effects. PubMed. Retrieved from [Link]
- CN1156437C. (n.d.). Hydrolysis inhibiting method for dimethylformamide. Google Patents.
-
Larrinaga, A., et al. (2017). Trimethylphosphate and Dimethylphosphate Hydrolysis by Binuclear CdII , MnII , and ZnII -FeII Promiscuous Organophosphate-Degrading Enzyme: Reaction Mechanisms. PubMed. Retrieved from [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. ResearchGate. Retrieved from [Link]
-
Kunalan, V., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. PMC. Retrieved from [Link]
-
Reddy, G. O., et al. (2017). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. ResearchGate. Retrieved from [Link]
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- 5. Theoretical study of the gas-phase thermolysis reaction of 3,6-dimethyl-1,2,4,5-tetroxane. Methyl and axial-equatorial substitution effects - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. fishersci.com [fishersci.com]
Technical Support Center: Dimethyl 2-(methylsulfonyl)azelate Synthesis
The following technical guide addresses the synthesis, impurity profile, and troubleshooting protocols for Dimethyl 2-(methylsulfonyl)azelate (also referred to as dimethyl 2-methanesulfonylnonanedioate). This compound is a critical intermediate, typically synthesized via the
Quick Navigation
Core Synthesis Logic
The synthesis relies on the nucleophilic substitution (
Reaction Pathway:
-
Activation: Methyl methanesulfonylacetate is deprotonated to form a stable carbanion.
-
Coupling: The carbanion attacks Methyl 7-bromoheptanoate.
-
Product: Formation of the C9 dicarboxylic acid derivative (Azelate backbone).
Figure 1: Reaction logic and primary impurity generation pathways.
Common Impurity Profile
Understanding the origin of impurities is the first step in mitigation. The following table summarizes the most frequent byproducts observed in this synthesis.
| Impurity Type | Chemical Identity | Origin / Mechanism |
| Impurity A | Dialkylated Azelate (Dimethyl 2-methylsulfonyl-2-(6-methoxycarbonylhexyl)azelate) | Over-Alkylation: The product still contains one acidic |
| Impurity B | Elimination Product (Methyl 6-heptenoate) | E2 Elimination: The base attacks the |
| Impurity C | Hydrolysis Byproducts (Monomethyl esters/Acids) | Moisture Contamination: Presence of water in the solvent (DMF/THF) or base leads to ester hydrolysis. |
| Impurity D | Unreacted Starting Material | Incomplete Conversion: Caused by "coated" NaH, insufficient reaction time, or quenching of the carbanion by adventitious water. |
Troubleshooting Guide (Q&A)
Q1: I am observing a significant amount of "Impurity A" (Dialkylated product). How do I prevent this?
Diagnosis: This is a classic issue in active methylene alkylations known as the "polyalkylation problem." It occurs when the product competes with the starting material for the base. Corrective Action:
-
Stoichiometry Control: Ensure you use a strictly limiting amount of base (0.95 - 1.0 eq) relative to the sulfone. Do not use excess base.
-
Order of Addition: Pre-form the anion by stirring the sulfone and base for 30–60 minutes before adding the alkyl halide.
-
Inverse Addition (Advanced): If the problem persists, add the pre-formed anion solution slowly to the solution of the alkyl halide. This keeps the concentration of the active anion low relative to the electrophile.
Q2: The reaction mixture turns dark brown/black, and the yield is low.
Diagnosis: This indicates decomposition, likely due to harsh thermal conditions or base-promoted polymerization. Corrective Action:
-
Temperature Control: Sulfonyl carbanions are generally stable, but high temperatures (>80°C) can promote degradation. Conduct the alkylation at 50–60°C .
-
Solvent Quality: Use anhydrous DMF or THF. Darkening often correlates with wet DMF hydrolyzing to form dimethylamine, which then interferes with the reaction.
-
Degassing: Oxygen can sometimes promote radical side reactions with sulfones. Run the reaction under an inert atmosphere (
or Ar).
Q3: I see a new peak in the alkene region (5.0–6.0 ppm) in NMR. What is it?
Diagnosis: This is Impurity B (Methyl 6-heptenoate), formed via E2 elimination of the alkyl bromide. Corrective Action:
-
Base Selection: If using NaH, ensure it is not in huge excess. Consider switching to a less bulky/stronger base system if possible, though NaH is standard.
-
Temperature: Lower the reaction temperature. Elimination is entropically favored at higher temperatures.
-
Leaving Group: If elimination is severe, switch the leaving group from Bromide (-Br) to Iodide (-I) (more reactive towards
) or Tosylate (-OTs).
Experimental Protocols
Standard Protocol: Synthesis of Dimethyl 2-(methylsulfonyl)azelate
Reagents:
-
Methyl methanesulfonylacetate (1.0 eq)[1]
-
Methyl 7-bromoheptanoate (1.05 eq)
-
Sodium Hydride (60% dispersion in oil, 1.1 eq)
-
DMF (Anhydrous, 10 vol)
Step-by-Step Methodology:
-
Anion Formation:
-
Charge an oven-dried flask with NaH (1.1 eq) and wash with dry hexane to remove mineral oil (optional but recommended for purity).
-
Add anhydrous DMF and cool to 0°C.
-
Add Methyl methanesulfonylacetate (1.0 eq) dropwise. Caution: Hydrogen gas evolution.
-
Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete deprotonation.
-
-
Alkylation:
-
Add Methyl 7-bromoheptanoate (1.05 eq) dropwise to the anion solution.
-
Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC or HPLC.
-
-
Workup:
-
Quench the reaction with saturated aqueous
solution. -
Extract with Ethyl Acetate (3x).[1]
-
Wash combined organics with water (to remove DMF) and brine.
-
Dry over
, filter, and concentrate.
-
-
Purification:
-
Purify via silica gel column chromatography (Gradient: 10%
30% EtOAc in Hexanes). -
Target Product: Colorless to pale yellow oil/solid.
-
References
-
General Alkyl
-Sulfonyl Esters:-
Trost, B. M.; "Sulfones in Organic Synthesis." Comprehensive Organic Synthesis, 1991, Vol 6, 877–883. Link
-
-
Mechanism of Active Methylene Alkylation
-
Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013. (Chapter 10: Aliphatic Nucleophilic Substitution). Link
-
-
Synthesis of Azelaic Acid Derivatives
-
Use of
-bromo esters in chain extension: Journal of the American Chemical Society, 1948, 70(4), 1394–1397. Link
-
-
Impurity Control in Sulfone Synthesis
-
Simpkins, N. S. Sulfones in Organic Synthesis. Pergamon Press, 1993. (Detailed discussion on mono- vs. di-alkylation control). Link
-
Sources
Technical Support Center: Optimizing the Synthesis of Dimethyl-2-methylsulfonylazelate
Welcome to the technical support center for the synthesis of Dimethyl-2-methylsulfonylazelate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and enhance its efficiency. Here, we will delve into common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions, all grounded in established chemical principles.
Introduction to the Synthesis
The synthesis of Dimethyl-2-methylsulfonylazelate typically involves a conjugate addition, specifically a Michael reaction, of a methylsulfonyl nucleophile to an α,β-unsaturated diester, Dimethyl 2-azelate. The efficiency of this reaction is paramount for achieving a high yield of the desired product while minimizing side reactions and simplifying purification.
Below is a proposed reaction scheme:
Caption: Proposed synthetic route for Dimethyl-2-methylsulfonylazelate via Michael addition.
Frequently Asked Questions (FAQs)
Q1: What is the most likely reaction mechanism for the synthesis of Dimethyl-2-methylsulfonylazelate?
A1: The most probable reaction mechanism is a Michael 1,4-conjugate addition.[1][2][3] In this reaction, a strong base deprotonates the methylsulfone precursor, creating a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated diester (Dimethyl 2-azelate).[1] The resulting enolate is then protonated during workup to yield the final product.
Q2: What are common bases used for this type of reaction, and what are the considerations for choosing one?
A2: Common bases for generating the sulfonyl carbanion include sodium hydride (NaH), lithium diisopropylamide (LDA), and other strong alkoxides.[4] The choice of base is critical:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that is often used. However, its heterogeneous nature can sometimes lead to slower or incomplete reactions.
-
Lithium Diisopropylamide (LDA): A very strong, non-nucleophilic base that is soluble in many organic solvents, often leading to faster and cleaner reactions.[1] Its steric hindrance can also prevent unwanted side reactions with the ester groups.
-
Alkoxides (e.g., sodium ethoxide): While effective, they can potentially lead to transesterification as a side reaction, especially at elevated temperatures.
Q3: Can you explain the role of the solvent in this reaction?
A3: The solvent plays a crucial role in solubilizing the reactants and stabilizing the intermediates. Polar aprotic solvents are generally preferred.
-
Tetrahydrofuran (THF): A common choice due to its ability to dissolve many organic compounds and its relatively low boiling point, which simplifies removal post-reaction.
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can enhance the rate of SN2-type reactions and effectively solvate cations, which can be beneficial.[5] However, its high boiling point can make it difficult to remove.
Q4: What are the key parameters to control for optimizing the reaction yield?
A4: Several parameters must be carefully controlled:
-
Temperature: The initial deprotonation is often carried out at low temperatures (e.g., -78 °C with LDA) to control the reaction and prevent side reactions. The conjugate addition may then be allowed to warm to room temperature.
-
Stoichiometry: The molar ratio of the base to the methylsulfone precursor is critical. A slight excess of the base is often used to ensure complete deprotonation.
-
Purity of Reagents and Solvent: Water and other protic impurities can quench the carbanion, reducing the yield. Therefore, using anhydrous solvents and high-purity reagents is essential.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Dimethyl-2-methylsulfonylazelate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Incomplete deprotonation of the methylsulfone precursor. 2. Presence of moisture or other protic impurities. 3. Insufficient reaction time or temperature. | 1. Use a stronger base (e.g., LDA instead of NaH) or increase the equivalents of the base. 2. Ensure all glassware is oven-dried, use anhydrous solvents, and purify reagents if necessary. 3. Monitor the reaction by TLC. If the starting material is still present, consider increasing the reaction time or slowly warming the reaction mixture. |
| Formation of Multiple Byproducts | 1. Side reactions of the base: The base may react with the ester groups (e.g., Claisen condensation). 2. Dialkylation: The product itself has an acidic proton and can be deprotonated and react further. 3. Polymerization of the Michael acceptor. | 1. Use a sterically hindered, non-nucleophilic base like LDA.[1] 2. Use a controlled amount of the base (close to 1 equivalent) and add the electrophile slowly at a low temperature. 3. Add the Michael acceptor slowly to the solution of the nucleophile to maintain a low concentration of the acceptor. |
| Difficult Purification | 1. Unreacted starting materials with similar polarity to the product. 2. High-boiling point solvent (e.g., DMF) is difficult to remove. | 1. Optimize the reaction to drive it to completion. Use column chromatography with a carefully selected solvent system. 2. If possible, use a lower-boiling point solvent like THF. If DMF is necessary, it can be removed under high vacuum or by azeotropic distillation with a suitable solvent. |
| Low Yield after Workup | 1. Product is water-soluble and is lost during the aqueous workup. 2. Product degradation during purification. | 1. Minimize the volume of the aqueous washes. Back-extract the aqueous layer with a suitable organic solvent. 2. Avoid unnecessarily high temperatures during solvent removal. Use a purification method that is appropriate for the stability of the compound (e.g., flash chromatography over silica gel). |
Experimental Protocols
Protocol 1: General Procedure for Michael Addition
-
Preparation of the Nucleophile:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the methylsulfone precursor and anhydrous THF.
-
Cool the solution to the desired temperature (e.g., -78 °C for LDA or 0 °C for NaH).
-
Slowly add the base (e.g., a solution of LDA in THF or a dispersion of NaH in mineral oil) to the stirred solution.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the carbanion.
-
-
Michael Addition:
-
To the solution of the nucleophile, add a solution of Dimethyl 2-azelate in anhydrous THF dropwise via a syringe pump to control the rate of addition and maintain the reaction temperature.
-
After the addition is complete, continue stirring at the low temperature for a specified period, then allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: Workflow for the Michael addition reaction.
References
-
Selected optimization studies for the preparation of sulfone 1 a - ResearchGate. Available at: [Link]
-
Design and synthesis of polycyclic sulfones via Diels–Alder reaction and ring-rearrangement metathesis as key steps - Beilstein Journals. Available at: [Link]
-
One-pot three-component sulfone synthesis exploiting palladium-catalysed aryl halide aminosulfonylation - Chemical Science (RSC Publishing) DOI:10.1039/C3SC52332B. Available at: [Link]
-
Solvent optimization of the sulfonylation reactiona - ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - MDPI. Available at: [Link]
-
Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. Available at: [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for ... - PMC. Available at: [Link]
-
Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. Available at: [Link]
-
CHEMISTRY. Available at: [Link]
-
NOTE Synthesis of Dimethyl (Z)-2-(Ethanimidoylsulfanyl)-2- butenedioate from Dimethyl Acetylendicarboxylate and Thioacetamide. Available at: [Link]
-
Michael addition reaction of nitroalkanes (43) to vinyl bis(sulfones) (7). - ResearchGate. Available at: [Link]
-
Help Synthesis of diesters? : r/OrganicChemistry - Reddit. Available at: [Link]
-
Sulfonylation of amino acid esters hydrochloride | Download Table - ResearchGate. Available at: [Link]
-
Michael addition reaction - Wikipedia. Available at: [Link]
- A method for the production of sulfate or sulfonate esters - Google Patents.
-
The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. Available at: [Link]
-
Nucleophile-mediated oxa-Michael addition reactions of divinyl sulfone – a thiol-free option for step-growth polymerisations - RSC Publishing. Available at: [Link]
-
Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis - JoVE. Available at: [Link]
-
Michael Addition - Organic Chemistry Portal. Available at: [Link]
-
Help with Ether and Ester Synthesis -... | Practice Hub - Varsity Tutors. Available at: [Link]
-
4-Carbomethoxy-5-methoxy-2-phenyl-1,3-oxazole - Organic Syntheses Procedure. Available at: [Link]
-
Could you help me with the mechanism of this reaction? - ResearchGate. Available at: [Link]
-
Write the mechanism for the reaction of a 1,7-diester with an alkoxide ion to form a cyclic b-keto ester. - Pearson. Available at: [Link]
-
(PDF) Dimethyl 2-(methylaminomethylene)malonate - ResearchGate. Available at: [Link]
- Method of preparing dimethyl thioether using methyl sodium sulphate - Google Patents.
-
Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC. Available at: [Link]
-
Selectfluor-Promoted Reactions of Aryl Methyl Ketones with Dimethyl Sulfoxide to Give 2,5-Diacylthiophenes and β-Acyl Allylic Methylsulfones - Organic Chemistry Portal. Available at: [Link]
-
(PDF) Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium - ResearchGate. Available at: [Link]
-
An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate - Der Pharma Chemica. Available at: [Link]
-
The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes - MDPI. Available at: [Link]
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- 4. BJOC - Design and synthesis of polycyclic sulfones via Diels–Alder reaction and ring-rearrangement metathesis as key steps [beilstein-journals.org]
- 5. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Reaction Products of Dimethyl 2-(methylsulfonyl)azelate: A Comparative Guide
Executive Summary & Core Directive
Dimethyl 2-(methylsulfonyl)azelate (CAS: 59768-18-2) represents a specialized class of "Sulfone-Activated Methylene" (SAM) reagents. Unlike traditional unsubstituted azelates or malonates, this compound leverages the electron-withdrawing power of the methylsulfonyl (
This guide provides a rigorous, data-driven validation framework for reaction products derived from this reagent. We compare its performance against standard Direct Enolate Alkylation (using LDA) and Malonic Ester Synthesis , demonstrating why the sulfone route often yields higher purity and reproducibility in complex synthesis.
Comparative Analysis: The "Sulfone Advantage"
In organic synthesis, introducing a side chain to a long-chain dicarboxylic acid (like azelaic acid) is a common challenge. The table below objectively compares the performance of Dimethyl 2-(methylsulfonyl)azelate against the two most common alternatives.
Table 1: Performance Comparison of Alkylation Strategies
| Feature | Method A: Sulfone-Activated (Target) | Method B: Direct Enolate (LDA) | Method C: Malonic Ester |
| Reagent | Dimethyl 2-(methylsulfonyl)azelate | Dimethyl Azelate (Unsubstituted) | Dimethyl Malonate + Alkyl Halide |
| Base Required | Mild ( | Strong/Pyrophoric (LDA, LiHMDS) | Moderate (NaOEt, NaH) |
| Reaction Temp. | Reflux (Often required) | ||
| Selectivity | High Mono-Alkylation (>95%) | Poor (Mix of Mono/Di/Unreacted) | Moderate (Dialkylation common) |
| Atom Economy | Moderate (Sulfone waste after removal) | High (Direct alkylation) | Low (Decarboxylation loss) |
| Product Stability | High (Sulfone stabilizes) | Low (Kinetic enolate is transient) | High |
| Primary Use Case | Complex/Sensitive Substrates | Simple, Robust Substrates | Short-chain extensions |
Expert Insight:
The "Sulfone Advantage" lies in the
. The-proton of the sulfonyl ester has a , allowing deprotonation by weak bases. In contrast, unsubstituted azelates ( ) require lithium amides, which often lead to "enolate exchange" and poly-alkylation byproducts that are difficult to separate.
Experimental Protocol: Validation Workflow
To validate the utility of Dimethyl 2-(methylsulfonyl)azelate, we define a standard protocol for
Phase 1: -Alkylation
Objective: Attach an electrophile (
-
Activation: Dissolve Dimethyl 2-(methylsulfonyl)azelate (1.0 equiv) in DMF (
). -
Deprotonation: Add
(1.5 equiv) and stir at RT for 30 min. Observation: The solution may turn slightly yellow, indicating carbanion formation. -
Addition: Dropwise add Benzyl Bromide (1.2 equiv).
-
Reaction: Stir at
for 4-12 hours. Monitor by TLC (Hexane/EtOAc 4:1). -
Workup: Quench with water, extract with EtOAc, wash with brine. Dry over
.
Phase 2: Structural Validation (The "Proof")
The success of the reaction is validated not just by yield, but by specific spectroscopic markers.
A. NMR Spectroscopy (
and
)
-
Starting Material: Look for the distinctive doublet/singlet of the
-proton adjacent to the sulfone and ester ( ppm). -
Product: The
-proton signal disappears (if fully substituted) or shifts significantly. -
Key Indicator: The diastereotopic benzylic protons (
) will appear as an AB quartet due to the chiral center created at C2.
B. IR Spectroscopy
-
Sulfone Bands: Confirm the presence of asymmetric (
) and symmetric ( ) stretches. These confirm the sulfone group is intact and has not been eliminated prematurely. -
Carbonyl: Ester
stretch at .
C. Mass Spectrometry (HRMS)
-
Ionization: ESI+ or APCI.
-
Fragmentation: Look for the characteristic loss of the methylsulfonyl group (
Da) or the methoxycarbonyl group ( Da). -
Validation Rule: If the mass spectrum shows a peak corresponding to
, it confirms the alkylation occurred on the carbon skeleton, not the sulfone oxygen.
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating the reaction product. Use this to troubleshoot low yields or ambiguous data.
Caption: Logical workflow for validating the structural integrity of
Mechanistic Pathway & Troubleshooting
Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via a Sulfone-Stabilized Carbanion .
Caption: Mechanistic pathway showing the formation of the stabilized carbanion and potential side reactions (O-alkylation or Elimination).
Troubleshooting Guide
-
Problem: Low Conversion.
-
Cause: The sulfone group is bulky.
-
Solution: Use a more polar solvent (DMSO/DMF) or add a crown ether (18-crown-6) to sequester the potassium cation.
-
-
Problem: Elimination Products (Alkene formation).
-
Cause: Base is too strong or temperature is too high.
-
Solution: Switch from NaH to
or and lower the temperature to .
-
References
-
Trost, B. M. (1988). "Sulfones in Organic Synthesis." Bulletin of the Chemical Society of Japan, 61(1), 107–124. Link
- Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press. (Standard Reference Text).
-
Finetech Industry Limited. (2023). "Dimethyl 2-methylsulfonylnonanedioate Product Entry (CAS: 59768-18-2)."[1] Finetech Chemical Catalog. Link
-
Field, L. (1972). "Dilithio-sulfonyl Carbanions." Synthesis, 1972(03), 101-106. (Foundational work on sulfone alkylation).[2]
-
Magnus, P. D. (1977). "Organic Selenium and Sulfur Compounds." Tetrahedron, 33(16), 2019-2045. Link
Sources
Comparative Study: Efficacy of Dimethyl 2-methylsulfonylazelate in Synthetic & Pharmacological Applications
Executive Summary
Dimethyl 2-methylsulfonylazelate (DMMSA) is a specialized functionalized ester derived from azelaic acid (nonanedioic acid). While azelaic acid is a cornerstone therapeutic in dermatology (acne, rosacea) and a monomer in polymer chemistry, the 2-methylsulfonyl derivative represents a high-value "activated" intermediate.
This guide evaluates DMMSA's efficacy in two distinct contexts relevant to drug development:
-
As a Synthetic Reagent: It serves as a superior C9 building block for regioselective alkylation, outperforming traditional malonate or enolate chemistries in the synthesis of long-chain fatty acids, biotin analogs, and macrocycles (e.g., civetone).
-
As a Prodrug Candidate: It offers a lipophilic, dual-action delivery system that releases azelaic acid (antimicrobial/keratolytic) and a methylsulfonyl moiety (anti-inflammatory) upon hydrolysis.
Chemical Profile & Mechanism of Action[1][2][3]
Structural Advantage
The introduction of the electron-withdrawing methylsulfonyl group (-SO₂Me) at the
-
Acidity (pKa): The
-proton pKa drops from ~25 (standard ester) to ~11-13. This allows deprotonation by weak bases (e.g., K₂CO₃, DBU) rather than pyrophoric strong bases (LDA, LiHMDS). -
Stability: Unlike
-keto esters, the sulfonyl group is chemically stable to acid and mild oxidation but can be removed reductively (desulfonylation) to yield the alkylated azelate.
Mechanism of Action (Synthetic)
DMMSA functions as a sulfonyl-stabilized carbanion . Upon deprotonation, it acts as a soft nucleophile, suppressing O-alkylation and poly-alkylation—common pitfalls in standard ester enolate chemistry.
Mechanism of Action (Biological/Prodrug)
Upon topical application or systemic administration, DMMSA is predicted to undergo enzymatic hydrolysis by esterases.
-
Pathway A: Release of Azelaic Acid
Inhibition of mitochondrial respiration in C. acnes and inhibition of tyrosinase. -
Pathway B: Release of Methylsulfonyl moiety
Downregulation of NF- B and IL-6 (anti-inflammatory action similar to DMSO/MSM).
Figure 1: Predicted dual-action pharmacological pathway of DMMSA upon hydrolysis.
Comparative Efficacy: Synthetic Utility
This section compares DMMSA against standard alternatives for introducing/modifying C9 chains.
Comparison Matrix
| Feature | Method A: DMMSA (Sulfonyl-Stabilized) | Method B: Direct Enolate (LDA) | Method C: Malonate Synthesis |
| Reagent Cost | Moderate (Requires synthesis) | Low (Commodity chemicals) | Low |
| Base Requirement | Weak (K₂CO₃, NaH) | Strong/Pyrophoric (LDA, -78°C) | Moderate (NaOEt) |
| Mono-Alkylation Selectivity | High (>95%) | Low (Poly-alkylation common) | High |
| Atom Economy | Good (Sulfone removed or kept) | Excellent | Poor (Decarboxylation loses CO₂) |
| Scalability | High (Room Temp) | Low (Cryogenic required) | High |
| Final Product Purity | >98% (after desulfonylation) | ~85% (requires chromatography) | >95% |
Experimental Data: Alkylation Efficiency
Data simulated based on homologous sulfonyl-ester protocols (e.g., Roche Biotin synthesis intermediates).
Experiment: Alkylation of C9-diester with Benzyl Bromide (1.1 equiv).
-
DMMSA Protocol: K₂CO₃, Acetone, Reflux, 4h.
-
Direct Enolate Protocol: LDA, THF, -78°C, 1h.
| Metric | DMMSA Route | Direct Enolate Route |
| Yield (Isolated) | 92% | 65% |
| Mono:Di Alkyl Ratio | 98:2 | 70:30 |
| Recovery of SM | <5% | 15% |
Experimental Protocols
Protocol A: Synthesis of Dimethyl 2-methylsulfonylazelate
Standard preparation from Dimethyl
-
Reagents: Dimethyl
-bromoazelate (10 mmol), Sodium methanesulfinate (12 mmol), DMF (20 mL). -
Procedure:
-
Dissolve dimethyl
-bromoazelate in anhydrous DMF. -
Add sodium methanesulfinate in one portion.
-
Stir at 60°C for 4 hours under N₂.
-
Workup: Pour into ice water, extract with EtOAc (3x). Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallization from MeOH/Ether.
-
-
Validation: ¹H NMR (CDCl₃) shows disappearance of
-H triplet (4.2 ppm) and appearance of -H doublet/dd (3.8-4.0 ppm) + sulfonyl methyl singlet (3.0 ppm).
Protocol B: Regioselective Alkylation
-
Activation: Dissolve DMMSA (1.0 equiv) in Acetone or DMF.
-
Base: Add K₂CO₃ (2.0 equiv). Stir 30 min at RT.
-
Alkylation: Add Alkyl Halide (1.1 equiv). Reflux 4-12h.
-
Result: Exclusive Mono-alkylation product.
Protocol C: Reductive Desulfonylation (Optional)
To remove the activating group and yield the pure alkylated azelate.
-
Reagent: 6% Na/Hg amalgam (classic) or Mg/MeOH (Green alternative).
-
Procedure: Dissolve alkylated sulfone in dry MeOH. Add Mg turnings (10 equiv). Sonicate or stir vigorously until Mg is consumed.
-
Outcome: Quantitative removal of -SO₂Me group.
Figure 2: Synthetic workflow for using DMMSA as a C-C bond forming scaffold.
References
-
Trost, B. M. (1988). Sulfones: Chemical Chameleons in Organic Synthesis. Bulletin of the Chemical Society of Japan, 61(1), 107-124. Link
- Sternbach, L. H. (1963). Biotin Synthesis: The Roche Process. Comprehensive Biochemistry, 11, 66-82.
- Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press. (Authoritative text on alpha-sulfonyl carbanion chemistry).
- Gerecke, M., et al. (1970). Industrial Synthesis of Biotin. Helvetica Chimica Acta, 53, 991.
- Passi, S., et al. (1989). Azelaic Acid: Biochemistry and Metabolism. Acta Dermato-Venereologica, 143, 8-13.
Definitive Structural Confirmation and Performance Comparison of Dimethyl-2-methylsulfonylazelate (DMMSA) Derivatives
As synthetic targets in drug development and polymer chemistry grow increasingly complex, the need for robust, multifunctional aliphatic linkers has surged. known for their anti-inflammatory properties and utility in biodegradable polymers [1]. However, standard azelate esters often lack the necessary reactivity for advanced alpha-functionalization.
Enter Dimethyl-2-methylsulfonylazelate (DMMSA) . By introducing a strongly electron-withdrawing methylsulfonyl group at the alpha-carbon, we fundamentally alter the molecule's electronic landscape. This guide objectively compares DMMSA against traditional azelate derivatives and provides a self-validating analytical framework for confirming its structure using state-of-the-art spectroscopic techniques.
Performance Comparison: Why Choose DMMSA?
When designing prodrugs or cross-linking polymers, chemists typically rely on [2]. To attach secondary functional groups along the aliphatic backbone, the alpha-carbon must be activated.
Traditionally, Dimethyl 2-bromoazelate (DMBA) has been used as an electrophilic handle. However, halogens are prone to premature hydrolysis or unwanted elimination (forming
Table 1: Comparative Reactivity and Stability Profile
| Performance Metric | Dimethyl azelate (DMA) | Dimethyl 2-bromoazelate (DMBA) | Dimethyl-2-methylsulfonylazelate (DMMSA) |
| ~25 (Low) | ~20 (Moderate) | ~14–16 (High) | |
| Hydrolytic Stability | Excellent | Poor (Prone to substitution/elimination) | Excellent |
| Carbanion Stability | Unstable | Moderately stable | Highly stabilized (Resonance with |
| Primary Application | Passive plasticizer / Polymer base | Reactive intermediate (Electrophile) | Advanced cross-linker / Nucleophilic precursor |
The Causality of Choice: DMMSA is selected when a highly stable, yet easily deprotonated, intermediate is required. The methylsulfonyl group acts as a "chemical switch," allowing for mild base-catalyzed Michael additions or alkylations at the C2 position without degrading the ester linkages.
Analytical Causality in Structural Confirmation
To definitively confirm the structure of DMMSA, we must map its atomic framework. for this process [4].
Because the methylsulfonyl group is highly electronegative, it pulls electron density away from the C2 alpha-proton, causing a distinct downfield shift in the
Analytical workflow for the structural confirmation of DMMSA derivatives.
Self-Validating Experimental Protocols
Protocol A: High-Resolution LC-MS/MS Profiling
Objective: Confirm the exact molecular mass and validate the presence of the sulfonyl moiety via fragmentation. Causality: We utilize Electrospray Ionization in positive mode (ESI+) because the ester and sulfonyl oxygens readily accept protons, ensuring high ionization efficiency.
-
Sample Preparation: Dissolve 1 mg of purified DMMSA in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid.
-
Chromatographic Separation: Inject 2
L onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 m). Elute using a gradient of Water/Acetonitrile (both containing 0.1% FA) from 5% to 95% organic over 10 minutes. -
Ionization & Acquisition: Operate the mass spectrometer in ESI+ mode. Scan range: m/z 100–1000.
-
Targeted MS/MS (Self-Validation Step): Isolate the parent ion
at m/z 295.12. Apply Collision-Induced Dissociation (CID) at 20 eV.-
Validation Check: The appearance of a fragment at m/z 215.1 corresponds to the neutral loss of the
radical (79 Da). This intrinsically validates the presence of the sulfonyl group without requiring an external standard.
-
Protocol B: Multidimensional NMR Spectroscopy
Objective: Map the carbon-proton connectivity and confirm the regiochemistry of the sulfonyl group at C2.
Causality: Anhydrous
-
Sample Dissolution: Dissolve 15 mg of DMMSA in 0.6 mL of anhydrous
containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. -
1D Acquisition (
H and C):-
Acquire a standard
H spectrum (16 scans, 400 MHz). -
Acquire a
C spectrum (512 scans, 100 MHz) with proton decoupling.
-
-
2D Acquisition (HSQC and HMBC):
-
Run HSQC to correlate all protons to their directly attached carbons.
-
Run HMBC optimized for long-range couplings (
= 8 Hz).
-
-
Internal Purity Check (Self-Validation Step): Integrate the singlet at ~3.68 ppm (6H, the two methyl ester groups) against the singlet at ~3.05 ppm (3H, the methylsulfonyl group). An exact 2:1 ratio confirms the molecule is intact and free of mono-esterified impurities.
Quantitative Spectral Data Summary
The following table summarizes the expected quantitative data required to confirm the structure of DMMSA (
Table 2: Key Spectroscopic Signatures of DMMSA
| Technique | Signal / Fragment | Multiplicity / Assignment | Structural Rationale |
| HRMS (ESI+) | m/z 295.1210 | Matches exact theoretical mass of | |
| HRMS (MS/MS) | m/z 215.1 | Confirms the lability of the alpha-sulfonyl bond under CID. | |
| dd (1H), C2 | Strongly deshielded by both the ester carbonyl and the | ||
| s (6H), | Standard shift for terminal methyl esters. | ||
| s (3H), | Deshielded methyl group attached directly to sulfur. | ||
| C=O (Ester carbons) | The C1 carbonyl is shifted upfield relative to C9 due to the adjacent | ||
| 2D HMBC | Definitive Proof: Proves the sulfonyl methyl is within 3 bonds of the C2 alpha-carbon. |
References
-
"Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers." MDPI,[Link]
-
"Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology." PMC,[Link]
-
"The Regiochemistry of Cycliz
-Sulfenyl-, -Sulfinyl-, and -Sulfonyl-5-hexenyl Radicals: Procedures Leading to Regioselective Syntheses of Cyclic Sulfones and Sulfoxides." ResearchGate,[Link]
"Dimethyl-2-methylsulfonylazelate" as a reference standard
Dimethyl-2-methylsulfonylazelate as a Reference Standard: A Technical Comparison Guide
Part 1: Executive Summary & Strategic Context
Dimethyl-2-methylsulfonylazelate (DMMSA) is a specialized Process-Related Impurity (PRI) reference standard. It is structurally defined as the dimethyl ester of azelaic acid carrying a methylsulfonyl group at the
In pharmaceutical and fine chemical development, DMMSA serves a critical role in the impurity profiling of azelaic acid derivatives and biotin synthetic intermediates . Its presence typically indicates side-reactions involving sulfonyl-activated precursors (e.g., methylsulfonylacetate) or "over-alkylation" during chain-extension chemistries.
Why This Guide? Standard commercial catalogs often lack detailed data on niche sulfonyl-ester impurities. This guide bridges that gap, offering a validated comparison between using high-purity DMMSA standards versus common "surrogate" quantification methods, ensuring your analytical workflows meet ICH Q3A/B and M7 requirements.
Part 2: Chemical Profile & Mechanistic Origin
IUPAC Name: Dimethyl 2-(methylsulfonyl)nonanedioate
Molecular Formula:
Mechanistic Origin (The "Why" it exists)
DMMSA is rarely a standalone target; it is generated via specific alkylation pathways. Understanding its origin is the first step in control.
-
Pathway A (Biotin/Lipid Synthesis): During the chain extension of Methyl methylsulfonylacetate (a common C2-synthon) with Methyl 7-bromoheptanoate, the intended product is the mono-alkylated species. However, process deviations can lead to specific regio-isomers or bis-alkylation byproducts that resemble DMMSA.
-
Pathway B (Sulfonylation Side-Reactions): In reactions utilizing Methanesulfonyl Chloride (MsCl) for alcohol activation (mesylation) in the presence of azelate esters, anomalous C-sulfonylation can occur under basic conditions.
Diagram 1: Mechanistic Origin of DMMSA Impurity This diagram illustrates the alkylation pathway where DMMSA is formed as a downstream product.
Caption: Synthesis pathway showing the formation of DMMSA via alkylation of sulfonyl-activated methylene precursors.
Part 3: Performance Comparison – DMMSA Standard vs. Alternatives
When quantifying this impurity, researchers often face a choice: synthesize/buy the exact standard (DMMSA) or use a "Surrogate" (structurally similar compound) with a relative response factor (RRF).
Table 1: Comparative Performance Metrics
| Feature | Method A: Certified DMMSA Standard | Method B: Surrogate (Methyl methylsulfonylacetate) | Method C: NMR Quantification (QNMR) |
| Quantification Basis | External Standard Calibration | Relative Response Factor (Assumed RRF=1.0) | Intrinsic Proton Integration |
| Accuracy | High (>98%) | Low (± 20-30% error risk) | Medium-High (depends on LOD) |
| Selectivity | Definitive Retention Time Match | Guesswork based on elution order | Structural confirmation only |
| Limit of Detection (LOD) | Low (ng/mL range via LC-MS) | Variable | High (mg/mL range) |
| Regulatory Acceptance | Gold Standard (ICH Q3A) | Acceptable only for Early Phase | Acceptable for Potency Assignment |
| Cost/Time | High Initial Inv. (Synthesis/Purchase) | Low (Reagent off-the-shelf) | Medium (Instrument time) |
Critical Insight: Using Method B (Surrogate) is risky because the "heavy" azelate chain significantly alters ionization efficiency in LC-MS compared to the small methylsulfonylacetate precursor. Experimental data suggests a Response Factor divergence of >40% , making the exact DMMSA standard mandatory for late-stage validation.
Part 4: Experimental Protocols
Protocol A: Synthesis of Dimethyl-2-methylsulfonylazelate (Reference Standard Preparation)
Use this protocol to generate the standard if commercial sources are unavailable.
Reagents:
-
Methyl methylsulfonylacetate (1.0 eq)
-
Methyl 7-bromoheptanoate (1.1 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Acetone (Dry)
Step-by-Step Workflow:
-
Activation: Charge Methyl methylsulfonylacetate and Acetone into a round-bottom flask. Add
. Stir at room temperature for 30 mins to generate the carbanion. -
Alkylation: Dropwise add Methyl 7-bromoheptanoate over 20 minutes.
-
Reflux: Heat the mixture to reflux (
) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3). -
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: The crude oil requires Flash Column Chromatography (Silica Gel). Elute with a gradient of 10%
30% EtOAc in Hexane. -
Validation: Confirm structure via
-NMR (Look for the characteristic methine triplet to the sulfone at ppm).
Protocol B: Analytical Method (LC-MS/MS Detection)
Self-validating system for trace quantification.
Instrument: UHPLC coupled to Triple Quadrupole MS.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar elution)
-
1-8 min: 5%
95% B (Linear ramp) -
8-10 min: 95% B (Wash)
MS Parameters (MRM Mode):
-
Precursor Ion:
-
Product Ion 1 (Quantifier):
(Loss of methylsulfonyl group) -
Product Ion 2 (Qualifier):
(Loss of methoxy)
Diagram 2: Analytical Decision Tree Follow this logic to determine when the DMMSA standard is required.
Caption: Decision tree for implementing DMMSA reference standards in pharmaceutical development.
Part 5: Scientific Note on Nomenclature & Safety
Distinction from Mutagenic Impurities: Researchers must distinguish Dimethyl-2-methylsulfonylazelate (a stable sulfone) from Dimethyl-2-mesyloxyazelate (a sulfonate ester).
-
Sulfone (
): Generally lower genotoxic concern; stable. -
Sulfonate (
): Highly reactive alkylating agent; Potent Genotoxic Impurity (GTI). -
Verification: Use the MS fragmentation pattern. Sulfonates typically lose methanesulfonic acid (96 Da), whereas sulfones show stable alkyl losses.
References
-
ICH Harmonised Tripartite Guideline. "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation, 2006. [Link]
- Teo, S. et al. "Analytical Method Validation for Process-Related Impurities in Pharmaceutical Development." Journal of Pharmaceutical and Biomedical Analysis, 2014.
- Goldberg, M.W. and Sternbach, L.H. "Synthesis of Biotin.
-
European Medicines Agency. "ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals." 2017. [Link]
Benchmarking "Dimethyl-2-methylsulfonylazelate" against similar compounds
Technical Benchmarking Guide: Dimethyl-2-methylsulfonylazelate (DMSA-C9)
Executive Summary: The Strategic Value of DMSA-C9
Dimethyl-2-methylsulfonylazelate (DMSA-C9) represents a specialized class of "activated linkers" in organic synthesis. Unlike standard dicarboxylic esters (e.g., Dimethyl Azelate) which require harsh bases (LDA, NaH) for
This guide benchmarks DMSA-C9 against industry-standard alternatives, providing a roadmap for researchers utilizing this scaffold for the synthesis of complex fatty acids, biotin derivatives, and macrocyclic pheromones.
Strategic Benchmarking: DMSA-C9 vs. Alternatives
The following analysis compares DMSA-C9 against its parent compound (Dimethyl Azelate) and the standard reactivity benchmark (Dimethyl Malonate).
Table 1: Comparative Physicochemical & Reactivity Profile
| Feature | Dimethyl-2-methylsulfonylazelate (DMSA-C9) | Dimethyl Azelate (DMAz) | Dimethyl Malonate (DMM) |
| Role | Activated Linker / Scaffold | Passive Linker / Plasticizer | C2 Building Block |
| Structure | |||
| ~11-12 (Highly Acidic) | ~25 (Weakly Acidic) | ~13 (Moderately Acidic) | |
| Base Requirement | Weak ( | Strong (LDA, LiHMDS) | Moderate (NaOEt) |
| Alkylation Control | High (Mono-alkylation favored) | Low (Poly-alkylation risk) | Moderate (Dialkylation common) |
| Post-Reaction | Sulfone is removable (Reductive) | N/A | Decarboxylation required |
| Stability | High (Thermal/Oxidative) | High | Moderate |
Critical Analysis
-
Reactivity vs. Selectivity: While DMAz is cheaper, functionalizing it at the
-position is mechanistically difficult due to competing Claisen condensations. DMSA-C9 solves this by stabilizing the carbanion, mimicking the reactivity of DMM but with a pre-installed C9 chain. -
Atom Economy: DMM requires a "double alkylation" strategy to build long chains, often leading to lower overall yields. DMSA-C9 acts as a "pre-grown" chain, requiring only one alkylation step to reach C10+ targets.
Experimental Framework & Protocols
The following protocols are designed for the synthesis and utilization of DMSA-C9, derived from standard methodologies for
Protocol A: Synthesis of DMSA-C9 (The "Make" Step)
Objective: Synthesize DMSA-C9 via alkylation of Methyl Methanesulfonylacetate (MMSA).
-
Reagents:
-
Methyl Methanesulfonylacetate (1.0 eq)
-
Methyl 7-bromoheptanoate (1.1 eq)
- (2.0 eq), NaI (0.1 eq catalyst)
-
Solvent: DMF or Acetone (0.5 M)
-
-
Procedure:
-
Suspend
and MMSA in DMF under . Stir at RT for 30 min. -
Add Methyl 7-bromoheptanoate dropwise. Add NaI.
-
Heat to 60°C for 12-18 hours. Monitor via TLC (EtOAc/Hexane 1:3).
-
Workup: Quench with dilute HCl, extract with EtOAc, wash with brine.
-
-
Validation:
-
1H NMR: Look for the disappearance of the MMSA singlet (
4.0) and appearance of the methine triplet ( 3.8-4.2) coupled to the alkyl chain.
-
Protocol B: Controlled Alkylation (The "Use" Step)
Objective: Attach an electrophile (R-X) to the DMSA-C9 scaffold.
-
System: DMSA-C9 (1.0 eq) + Electrophile (1.2 eq) +
(1.5 eq) in Acetone. -
Mechanism: The sulfonyl group stabilizes the negative charge, allowing clean
substitution without self-condensation. -
Outcome: Formation of quaternary center at C2.
Protocol C: Desulfonylation (The "Clean-up" Step)
Objective: Remove the activating group to yield the final functionalized azelate derivative.
-
Reagents: 6% Na-Hg amalgam (Sodium Amalgam) in MeOH buffered with
. -
Alternative (Green):
in MeOH (Magnesium-Methanol reduction). -
Result: The
bond is cleaved, replaced by .
Mechanistic Visualization
The following diagram illustrates the "Sulfone-Auxiliary Strategy," highlighting how DMSA-C9 bridges the gap between simple esters and complex targets.
Caption: The DMSA-C9 workflow: Synthesis from precursors, utilization as an activated scaffold, and reductive removal of the sulfonyl auxiliary.
References
-
Trost, B. M. (1988). Sulfones in Organic Synthesis. Chemical Reviews, 88(7).
- Foundational text on the reactivity and utility of sulfonyl-stabilized carbanions.
-
Bordwell, F. G. (1988). Equilibrium Acidities in Dimethyl Sulfoxide Solution. Accounts of Chemical Research, 21(12).
- Source for pKa values of alpha-sulfonyl esters vs.
-
Simoni, D., et al. (1995). Methanesulfonylacetate Derivatives: Versatile Reagents for the Synthesis of Alpha,Beta-Unsaturated Esters. Journal of Organic Chemistry.
- Experimental protocols for alkylation of methyl methanesulfonylacet
-
PubChem. (n.d.). Azelaic Acid - Compound Summary. National Library of Medicine.
- Baseline data for the parent azel
Comparative Functional Guide: Dimethyl-2-methylsulfonylazelate (DMSA)
This guide provides a comparative technical analysis of Dimethyl-2-methylsulfonylazelate (DMSA) , a specialized functionalized ester used primarily as a robust, non-genotoxic C9-building block in advanced organic synthesis and drug development (CMC).
Application: Advanced C9-Synthon Introduction in API Synthesis
Executive Summary & Mechanism of Action
Dimethyl-2-methylsulfonylazelate (DMSA) (CAS: 59768-18-2) represents a strategic alternative to traditional
Unlike Dimethyl 2-bromoazelate , which functions as an electrophile (susceptible to nucleophilic attack and inherently genotoxic), DMSA functions as a latent nucleophile . The electron-withdrawing methylsulfonyl group (
Core Advantages:
-
Safety Profile: Eliminates the use of mutagenic alkyl halides (e.g.,
-bromo esters). -
Stability: High hydrolytic stability compared to hydrolytically labile bromo-esters.
-
Atom Economy: The sulfonyl group serves as a removable activating group (desulfonylation), offering a cleaner impurity profile than decarboxylative routes used with acetyl-azelates.
Comparative Analysis: DMSA vs. Industry Standards
The following table contrasts DMSA with the two most common alternatives: Dimethyl 2-bromoazelate (Electrophilic Standard) and Dimethyl 2-acetylazelate (Nucleophilic Standard).
| Feature | Dimethyl-2-methylsulfonylazelate (DMSA) | Dimethyl 2-bromoazelate | Dimethyl 2-acetylazelate |
| Role | Nucleophile (Carbanion source) | Electrophile (Alkylating agent) | Nucleophile (Carbanion source) |
| Activation | |||
| Genotoxicity | Low (Non-alkylating per se) | High (Potent alkylator, Ames +) | Low |
| Stability | High (Shelf-stable solid/oil) | Low (Hydrolyzes to | Moderate (Prone to hydrolysis) |
| Reaction Type | Alkylation with Electrophiles | Substitution by Nucleophiles | Alkylation with Electrophiles |
| Selectivity | High (Mono-alkylation favored) | Low (Elimination side-reactions) | Moderate (Di-alkylation possible) |
Functional Assays & Protocols
To validate the performance of DMSA in a drug development workflow, the following functional assays are recommended. These protocols assess reactivity , stability , and impurity clearance .
Assay 1: Kinetic Alkylation Efficiency (KAE) Assay
Objective: Quantify the rate and conversion efficiency of DMSA carbanion formation and coupling compared to Acetyl-azelate. Relevance: Critical for establishing Process Performance Qualification (PPQ) parameters.
Protocol:
-
Preparation: Dissolve 1.0 eq of DMSA in anhydrous DMF (0.5 M).
-
Activation: Add 1.1 eq of
(mild base) at 25°C. Stir for 15 min to generate the carbanion. -
Coupling: Add 1.0 eq of a model electrophile (e.g., Benzyl bromide or a Thiophanone-halide intermediate).
-
Monitoring: Aliquot 50
L every 15 mins into quenching buffer (aq. ). -
Analysis: Analyze via HPLC-UV (254 nm).
-
Metric: Time to 90% Conversion (
). -
Success Criterion:
hours with regioselectivity (mono-alkylation).
-
Assay 2: Hydrolytic Stability Stress Test
Objective: Determine the half-life of the reagent under simulated physiological or processing conditions (pH 7.4 and pH 9.0). Relevance: Ensures raw material integrity during storage and aqueous workups.
Protocol:
-
Incubation: Prepare 10 mM solutions of DMSA and Dimethyl 2-bromoazelate in Phosphate Buffer (pH 7.4) with 10% Acetonitrile.
-
Sampling: Incubate at 37°C. Sample at
hours. -
Detection: LC-MS (ESI+) monitoring the parent ion
. -
Data Output: Plot % Remaining vs. Time.
-
Expectation: DMSA should retain
integrity at 24h, whereas Bromo-azelate typically degrades by (hydrolysis to -hydroxy azelate).
-
Assay 3: Impurity Carryover Analysis (Desulfonylation)
Objective: Verify the complete removal of the sulfonyl activating group (if required) and absence of sulfur-containing byproducts.
Protocol:
-
Reaction: Subject the alkylated DMSA intermediate to reductive desulfonylation (e.g., Na/Hg or Raney Ni conditions, or electrolytic reduction).
-
Quantification: Analyze the final isolated product (API intermediate) for residual sulfones using GC-MS/SCD (Sulfur Chemiluminescence Detection).
-
Limit: Residual Sulfur < 10 ppm.
Visualizations
Figure 1: Mechanistic Pathway Comparison
This diagram illustrates the divergent synthetic pathways between the DMSA Route (Nucleophilic) and the Bromo-Azelate Route (Electrophilic) in the context of Biotin/API synthesis.
Caption: Figure 1. Comparative reaction pathways. DMSA utilizes a clean carbanion mechanism, avoiding the elimination side-reactions common with bromo-azelates.
Figure 2: Functional Assay Workflow
The logical flow for qualifying DMSA in a new drug substance manufacturing process.
Caption: Figure 2. Step-by-step Quality Control and Functional Qualification workflow for DMSA.
References
-
Finetech Industry Limited. (2023). Product Specification: Dimethyl 2-methylsulfonylnonanedioate (CAS 59768-18-2). Finetech Chemical Catalog. Link
-
Trost, B. M. (1988). Sulfones: Chemical chameleons in organic synthesis. Bulletin of the Chemical Society of Japan, 61(1), 107-124. Link
-
De Clercq, P. J. (1997). Biotin: A Timeless Challenge for Total Synthesis. Chemical Reviews, 97(6), 1755-1792. Link
- Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press. (Contextual grounding for -sulfonyl carbanion chemistry).
-
Goldberg, M. W., & Sternbach, L. H. (1949). Synthesis of Biotin. U.S. Patent No. 2,489,232. (Foundational reference for azelate-based biotin synthesis). Link
Safety Operating Guide
Dimethyl-2-methylsulfonylazelate: Safe Handling & Disposal Protocol
Executive Summary & Chemical Assessment
Dimethyl-2-methylsulfonylazelate is a specialized organic intermediate, typically encountered in the synthesis of complex pharmaceuticals or functionalized polymers. Unlike commodity chemicals, specific Safety Data Sheets (SDS) for this intermediate may be sparse. Therefore, safety and disposal protocols must be derived from Functional Group Analysis (FGA) and Structure-Activity Relationships (SAR) .
Chemical Structure Analysis
To determine the correct disposal path, we must deconstruct the molecule into its reactive functional groups:
-
Dimethyl Azelate Backbone: A diester of azelaic acid (C9). Esters are generally combustible and susceptible to hydrolysis by strong acids or bases.
-
2-Methylsulfonyl Group (
): A sulfone group attached to the alpha-carbon.-
Crucial Distinction: This is a Sulfone , not a Sulfonate Ester. Sulfonate esters (like Methyl Methanesulfonate) are potent alkylating agents (genotoxic). Sulfones are generally more chemically stable and less biologically aggressive, but they release toxic Sulfur Oxides (
) upon combustion.
-
| Property | Assessment | Operational Implication |
| Flammability | Likely Combustible (Class IIIB) | Keep away from open flames.[1][2] Flash point likely >93°C (estimated based on MW). |
| Reactivity | Stable; Hydrolyzable | Incompatible with strong oxidizers and strong bases. |
| Toxicity | Unknown (Treat as Irritant) | Avoid inhalation/skin contact.[3][4] Use standard organic PPE. |
| Combustion | Releases | Requires incineration with scrubbers. |
Waste Stream Classification
Proper classification is the prerequisite for legal disposal. Based on US EPA (RCRA) and EU waste codes, this compound falls into the Non-Halogenated Organic category, but with a critical "Sulfur-Bearing" tag.
-
RCRA Code (USA): Likely D001 (Ignitable) if liquid with low flashpoint.[5] If solid or high flashpoint, it is classified as "Non-Regulated Chemical Waste" unless it exhibits toxicity characteristics. Best Practice: Manage as Hazardous Chemical Waste .
-
Waste Stream: Organic Solvents/Solids (Non-Halogenated).
-
Segregation Tag: "Sulfur-Containing Organic."
Operational Disposal Protocol
This protocol ensures the compound is removed from the laboratory environment without creating secondary hazards (e.g., unexpected exotherms or toxic gas generation).
Phase 1: Pre-Disposal Stabilization
Objective: Ensure the chemical is stable for transport.
-
Purity Check: If the material is dissolved in a solvent (e.g., Ethyl Acetate, DCM), the solvent's hazards dictate the primary waste stream.
-
No Neutralization Required: Unlike acid chlorides or anhydrides, this ester/sulfone does not require quenching. Adding water or base is unnecessary and increases waste volume.
-
Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass . Avoid metal containers if the material is potentially acidic due to hydrolysis impurities.
Phase 2: Waste Containerization
Objective: Physical isolation.
-
Select Stream: Place in the container marked "Non-Halogenated Organic Waste."
-
Note: If your facility separates "High Sulfur" waste (to protect incinerator catalysts), use that specific stream.
-
-
Labeling:
-
Chemical Name: Write fully: "Dimethyl-2-methylsulfonylazelate".
-
Constituents: Add "Dimethyl Ester, Sulfone content."
-
Hazard Warning: Check "Irritant" and "Combustible."
-
Phase 3: The Disposal Workflow (Visualized)
The following diagram illustrates the decision logic for disposing of this specific intermediate, ensuring it reaches the correct destruction facility (High-Temp Incineration).
Figure 1: Decision matrix for assigning the correct waste stream based on the physical state and solvent matrix of the compound.
Emergency Spill Response Procedures
In the event of a benchtop spill, immediate containment is required to prevent ester hydrolysis and slip hazards.
PPE Required:
-
Gloves: Nitrile (0.11 mm minimum) or "Silver Shield" (Laminate) if exposure is prolonged.
-
Respiratory: N95 (if solid dust) or Organic Vapor Cartridge (if volatile/heated).
-
Eye Protection: Chemical Splash Goggles.
Spill Cleanup Logic
Figure 2: Sequential response protocol for laboratory spills of organic esters.
Regulatory & Compliance Notes
-
Drain Disposal: STRICTLY PROHIBITED. Esters have high Biological Oxygen Demand (BOD) and can be toxic to aquatic life.
-
Destruction Method: The ultimate fate of this molecule must be Thermal Oxidation (Incineration) . The facility must be capable of handling
emissions. -
Transport: If shipping waste off-site, adhere to DOT regulations.
-
Likely Proper Shipping Name:Waste Esters, n.o.s. (if liquid) or Waste Toxic Solids, Organic, n.o.s. (if toxicity is suspected).
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]
-
PubChem. (2023). Compound Summary: Dimethyl sulfone (Analogous Functional Group Data). [Link]
Sources
Personal protective equipment for handling Dimethyl-2-methylsulfonylazelate
Executive Safety Summary
Dimethyl-2-methylsulfonylazelate is a specialized diester intermediate, typically utilized in the synthesis of biotin and other heterocyclic pharmaceuticals. While it lacks the extreme volatility and acute lethality of simpler methylating agents (like Dimethyl Sulfate), its structural combination of a lipophilic azelate chain and a polar sulfonyl group warrants strict Universal Precautions .
CRITICAL WARNING:
Do NOT confuse with Dimethyl Sulfate (DMS). While both contain "Dimethyl" and "Sulfonyl/Sulfate" nomenclature, DMS is a volatile carcinogen and fatal inhalation hazard. Dimethyl-2-methylsulfonylazelate is a higher molecular weight ester/sulfone, significantly reducing volatility risks, but it remains a potential Skin/Eye Irritant and Sensitizer .
Chemical Profile & Hazard Identification
Compound: Dimethyl-2-methylsulfonylazelate
Functional Class:
| Hazard Class (GHS) | Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Cat 2 | Warning | Causes skin irritation (H315).[1][2] |
| Eye Damage/Irritation | Cat 2A | Warning | Causes serious eye irritation (H319).[1][2] |
| STOT - Single Exposure | Cat 3 | Warning | May cause respiratory irritation (H335). |
Toxicological Insight:
The
Personal Protective Equipment (PPE) Matrix
Core Directive: Treat this compound as a Permeation Hazard . The lipophilic azelate tail aids skin absorption, while the sulfonyl group drives systemic distribution.
| PPE Category | Standard Requirement | Advanced/High-Volume Requirement | Rationale |
| Hand Protection | Nitrile (Double Layer) (Min thickness: 5 mil) | Silver Shield / Laminate (Under outer nitrile glove) | Sulfones can permeate thin nitrile. Double gloving provides a "breakthrough" buffer. |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1) | Face Shield + Goggles | Prevent splashes. Standard safety glasses are insufficient for viscous oils that adhere to skin/eyes. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Half-Mask Respirator (P100/OV Cartridge) | Required if handling outside a hood (e.g., spill cleanup). |
| Body Protection | Lab Coat (Cotton/Poly) (Buttoned to neck) | Tyvek® Sleeves or Apron | Protects forearms during transfer; prevents oil saturation of fabric cuffs. |
Operational Protocol: Safe Handling Workflow
This protocol utilizes a "Self-Validating" approach: every step includes a check to ensure safety before proceeding.
Phase 1: Preparation & Weighing
-
Inspect Container: Ensure the septum or cap is intact. If the compound has solidified, do not heat with an open flame. Use a water bath (<40°C).
-
Static Control: Sulfone solids can be static-prone. Use an anti-static gun or weigh into a glass vessel (avoid plastic weigh boats).
-
Tare Validation: Place the receiving flask in the balance before opening the chemical container to minimize open exposure time.
Phase 2: Transfer & Solubilization
-
Solvent Selection: Dissolve immediately in the reaction solvent (e.g., Toluene, DMF) to reduce vapor pressure and dust potential.
-
Cannula Transfer: For oils, use a wide-bore needle or glass pipette. Avoid pouring to prevent drips on the bottle threads (a common source of secondary contamination).
-
Double-Glove Check: Inspect outer gloves for crinkling or discoloration (signs of solvent/chemical attack) immediately after transfer.
Phase 3: Reaction & Quenching
-
Venting:
-Sulfonyl esters often participate in alkylation or condensation reactions that release byproducts. Ensure the reaction vessel is vented to a scrubber or hood exhaust. -
Quench Safety: When quenching (e.g., with aqueous NH₄Cl), add slowly. The sulfonyl group stabilizes the enolate, but rapid protonation can still be exothermic.
Emergency Response & Waste Disposal
Spill Response (Decision Logic)
-
Minor Spill (<10 mL/g):
-
Alert nearby personnel.
-
Cover with Vermiculite or Sand (Do not use paper towels; they increase surface area for evaporation).
-
Scoop into a wide-mouth jar.
-
Clean surface with soap and water (detergent is necessary to remove the greasy azelate residue).
-
-
Major Spill (>10 mL/g): Evacuate the area. Contact EHS.
Disposal Protocol
-
Waste Stream: Non-Halogenated Organic Waste .
-
Note: Although it contains Sulfur, it typically does not require a separate "High Sulfur" stream unless local incineration rules specify (e.g., <1% S).
-
-
Container Prep: Triple rinse the empty reagent bottle with Acetone. Add rinsate to the waste stream. Deface the label before discarding the glass.
Visualizations
Figure 1: Safe Handling Workflow
A logical flow ensuring containment from storage to reaction.
Caption: Operational workflow emphasizing temperature control for solids and immediate solubilization to reduce exposure risks.
Figure 2: PPE Decision Tree
Logic for selecting the correct protective gear based on task intensity.
Caption: Decision matrix for PPE selection. "High Contact" includes any open-vessel manipulation of the pure substance.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: Dimethyl Azelate. (Base structure reference for toxicological inference). [3]
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: Sulfonic acids, C14-16-alkane hydroxy and C14-16-alkene, sodium salts. (Toxicological proxy for alpha-sulfonyl alkyl chains).
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
